LUF5771
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-diphenylphenyl) N-cyclopentylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOWRRXJIPCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141802-49-4 | |
| Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Allosteric Mechanism of LUF5771: A Technical Guide to its Interaction with the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of LUF5771, a novel small molecule modulator of the Luteinizing Hormone (LH) receptor. This compound is characterized as a potent allosteric inhibitor with partial agonist activity, offering a unique pharmacological profile for potential therapeutic applications. This document details the binding characteristics, functional effects, and the underlying signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Allosteric Modulation of the LH Receptor
This compound functions as a negative allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal for reproductive function.[1] Unlike orthosteric ligands such as LH and human chorionic gonadotropin (hCG) that bind to the large extracellular domain, this compound is believed to bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[1] This allosteric interaction does not directly compete with the binding of the endogenous hormone but rather modulates the receptor's conformation and signaling capacity.
The primary consequence of this compound binding is the inhibition of the effects of other ligands, including the endogenous hormone recLH and the synthetic allosteric agonist Org 43553.[1] This inhibition is concentration-dependent.[1] A key characteristic of its allosteric nature is its ability to significantly increase the dissociation rate of other bound ligands, a hallmark of negative allosteric modulation.[1]
Intriguingly, this compound also exhibits partial agonist activity. In the absence of other ligands, it can partially activate the LH receptor, albeit with low efficacy compared to the full endogenous agonist.
Quantitative Pharmacological Profile
The interaction of this compound with the human LH receptor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line | Radioligand | Reference |
| IC50 | 2.3 µM | CHO-K1 | [3H]Org 43553 |
Table 2: Functional Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (Partial Agonism) | 1.6 µM | cAMP-mediated luciferase production | CHO-K1 | |
| Maximal Activation (at 10 µM) | 31 ± 4% of full agonist response | cAMP accumulation | Not specified |
Signaling Pathways Modulated by this compound
The LH receptor primarily signals through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound, through its allosteric modulation, influences this canonical pathway.
As a negative allosteric modulator, this compound attenuates the cAMP response induced by orthosteric agonists like LH. As a partial agonist, it can weakly stimulate this pathway on its own.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Binding)
This assay is performed to determine the binding affinity (IC50) of this compound for the LH receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor are cultured to confluence. The cells are harvested, and crude membranes are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [3H]Org 43553 and a range of concentrations of the unlabeled competitor, this compound. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Functional Assay (cAMP Production)
This assay measures the ability of this compound to act as a partial agonist by quantifying its effect on intracellular cAMP levels.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: CHO-K1 cells expressing the human LH receptor are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase reporter gene assay linked to a cAMP response element (CRE).
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum response observed).
Conclusion
This compound represents a significant tool for studying the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a complex and intriguing pharmacological profile. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of its mechanism of action, providing a solid foundation for further research and potential drug development efforts targeting the LH receptor. The unique properties of this compound may pave the way for novel therapeutic strategies in reproductive medicine and other pathologies involving LH receptor signaling.
References
The Discovery and Synthesis of LUF5771: A Novel Allosteric Inhibitor of the Luteinizing Hormone Receptor
A Technical Whitepaper for Researchers and Drug Development Professionals
Published: November 25, 2025
This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of LUF5771, a first-in-class low molecular weight allosteric inhibitor of the Luteinizing Hormone (LH) receptor. This compound represents a significant development in the modulation of the LH receptor, offering a novel tool for research into reproductive health and related pathologies. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Introduction
The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in reproductive physiology. Its activation by LH and human chorionic gonadotropin (hCG) is essential for ovulation, steroidogenesis, and the maintenance of pregnancy. The development of small molecule modulators of the LH receptor has been a long-standing goal in medicinal chemistry, offering the potential for novel therapeutics for infertility, contraception, and hormone-dependent cancers.
This compound emerged from a screening campaign aimed at identifying novel, non-peptide ligands for the LH receptor. It is a substituted terphenyl compound that acts as a negative allosteric modulator, inhibiting the binding and function of both the endogenous ligand LH and synthetic allosteric agonists.
Discovery of this compound
The discovery of this compound was reported by Heitman et al. in the Journal of Medicinal Chemistry in 2009. The research team utilized a radioligand binding assay with [³H]Org 43553, a known low molecular weight allosteric agonist of the LH receptor, to screen for new chemical entities that could modulate receptor activity.
The initial screening identified a terphenyl derivative that inhibited the binding of [³H]Org 43553. This led to a focused synthesis effort to create a series of terphenyl analogs to explore the structure-activity relationship. Compound 24 in this series, later designated this compound, was identified as the most potent allosteric inhibitor.
Synthesis of this compound
The synthesis of this compound follows a multi-step synthetic route. The following is a detailed protocol based on the general synthetic schemes reported for similar terphenyl compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
-
To a solution of 4-methoxyaniline in a suitable solvent such as dichloromethane, add chloroacetyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(4-methoxyphenyl)acetamide.
Step 2: General Suzuki Coupling for Terphenyl Core Synthesis
A representative general procedure for the construction of the terphenyl backbone is as follows:
-
Combine a di-substituted boronic acid or ester with a di-halogenated central aromatic ring in a suitable solvent system (e.g., toluene, ethanol, and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the terphenyl core structure.
Step 3: Final Assembly of this compound
The final step involves the alkylation of a phenolic precursor with the previously synthesized acetamide derivative. A general procedure is provided below:
-
To a solution of the terphenyl phenol in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.
-
Add 2-chloro-N-(4-methoxyphenyl)acetamide to the reaction mixture.
-
Heat the mixture at a suitable temperature (e.g., 80-100 °C) for 6-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 2-methoxy-N-(4-((4-methoxy-[1,1':4',1"-terphenyl]-4"-yl)methoxy)phenyl)acetamide (this compound), by column chromatography or recrystallization.
Pharmacological Characterization
This compound was characterized through a series of in vitro assays to determine its mechanism of action and potency as an LH receptor inhibitor.
Radioligand Binding Assays
Experimental Protocol: [³H]Org 43553 Dissociation Assay
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.
-
Incubation: Incubate the cell membranes with the radioligand [³H]Org 43553 at a concentration near its Kd value (e.g., 2.4 nM) in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA) at 30°C for 60 minutes to reach equilibrium.[1]
-
Dissociation Initiation: Initiate the dissociation of the radioligand by adding a high concentration of a competing ligand or by dilution.
-
Treatment with this compound: In parallel experiments, add varying concentrations of this compound at the start of the dissociation phase.
-
Separation of Bound and Free Ligand: At various time points, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity remaining on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation rate constant (koff) in the presence and absence of this compound.
Quantitative Data: Effect of this compound on [³H]Org 43553 Dissociation
| Compound | Concentration (µM) | Dissociation Rate Fold Increase |
| This compound | 10 | 3.3 |
Table 1: this compound significantly accelerates the dissociation of the allosteric agonist [³H]Org 43553 from the LH receptor.
Functional Assays
Experimental Protocol: CRE-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Culture CHO cells stably expressing the human LH receptor and a cAMP response element (CRE) coupled to a luciferase reporter gene.
-
Agonist Stimulation: Treat the cells with a known LH receptor agonist, such as Org 43553 or recombinant human LH (recLH), at various concentrations to generate a dose-response curve.
-
Co-treatment with this compound: In parallel experiments, co-incubate the cells with the agonist and varying concentrations of this compound.
-
Luciferase Activity Measurement: After an appropriate incubation period (e.g., 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC₅₀ values of the agonist in the presence and absence of this compound. Calculate the potency ratio to quantify the inhibitory effect of this compound.
Quantitative Data: Functional Inhibition by this compound
| Agonist | This compound Concentration | Potency Fold Shift (Rightward) |
| Org 43553 | Present | 2 - 3 |
| recLH | Present | 2 - 3 |
Table 2: this compound causes a 2- to 3-fold rightward shift in the dose-response curves of both the allosteric agonist Org 43553 and the endogenous ligand recLH, indicating non-competitive antagonism.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the LH receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for LH/hCG and the allosteric binding site for agonists like Org 43553. By binding to its allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of both orthosteric and allosteric agonists.
The LH receptor primarily signals through the Gs/cAMP pathway. The inhibitory effect of this compound on agonist-induced signaling can be visualized as follows:
Caption: this compound allosterically inhibits LH receptor signaling.
The diagram illustrates that both LH/hCG and allosteric agonists like Org 43553 bind to the LH receptor to activate the intracellular Gs protein signaling cascade, leading to gene transcription. This compound binds to a separate allosteric site, which in turn inhibits the activation of the Gs protein, thereby blocking the downstream signaling pathway.
Experimental Workflow
The general workflow for the discovery and characterization of this compound is outlined below.
Caption: Workflow for this compound discovery and characterization.
This workflow highlights the key stages, from the initial screening that identified the terphenyl scaffold to the synthesis of this compound and its subsequent detailed pharmacological evaluation to elucidate its mechanism of action as an allosteric inhibitor.
Conclusion
This compound is a pioneering low molecular weight allosteric inhibitor of the luteinizing hormone receptor. Its discovery has provided a valuable chemical tool for probing the complex mechanisms of LH receptor function and has opened new avenues for the development of novel therapeutics targeting the reproductive system. The detailed synthetic and pharmacological data presented in this whitepaper offer a comprehensive resource for researchers and drug developers working in this field.
References
LUF5771: A Comprehensive Technical Guide to a Novel Allosteric Modulator of the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5771 is a potent, small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a key player in reproductive physiology. This document provides a detailed technical overview of this compound, including its physicochemical properties, mechanism of action, and its impact on key signaling pathways. Experimental protocols for studying the interaction of this compound with the luteinizing hormone receptor are provided to facilitate further research and development in the field of reproductive health and related endocrine disorders.
Physicochemical Properties of this compound
This compound is a terphenyl derivative with the following key identifiers and properties:
| Property | Value | Citation |
| CAS Number | 1141802-49-4 | |
| Molecular Weight | 357.44 g/mol | [1] |
| Molecular Formula | C₂₄H₂₃NO₂ | [1] |
| Appearance | White to off-white solid | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). Unlike orthosteric ligands that bind to the primary hormone-binding site, this compound binds to an allosteric site within the seven-transmembrane domain of the receptor.[2][3] This interaction induces a conformational change in the receptor that inhibits the binding and/or signaling of the endogenous ligand, luteinizing hormone (LH), and other orthosteric agonists like human chorionic gonadotropin (hCG).
Interestingly, at higher concentrations (e.g., 10 μM), this compound has been observed to act as a partial agonist, capable of weakly activating the LH receptor in the absence of an orthosteric agonist. This dual activity as both an inhibitor and a partial agonist makes this compound a valuable tool for dissecting the complex signaling mechanisms of the LHCGR.
The proposed mechanism of action for this compound's allosteric inhibition is depicted in the following workflow:
References
- 1. Luteinizing hormone stimulates the formation of inositol trisphosphate and cyclic AMP in rat granulosa cells. Evidence for phospholipase C generated second messengers in the action of luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: LUF5771 Partial Agonism at the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LUF5771 is a pioneering small molecule identified as a potent allosteric modulator of the human Luteinizing Hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator (inhibitor) of the receptor's response to the endogenous ligand and other agonists, while also displaying partial agonist activity in the absence of an orthosteric agonist. This unique characteristic positions this compound as a valuable tool for dissecting the complex signaling mechanisms of the LH receptor and as a lead compound for the development of novel therapeutics targeting reproductive and endocrine disorders. This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound's interaction with the LH receptor.
Quantitative Data on this compound Activity
The pharmacological profile of this compound has been characterized through a series of in vitro assays, quantifying its binding affinity, inhibitory potency, and partial agonist efficacy. The following tables summarize the key quantitative data.
Table 2.1: Inhibitory Activity of this compound at the Human LH Receptor
| Parameter | Radioligand | Cell Line | Value | Reference |
| pIC50 | [3H]Org 43553 | CHO-K1 cells expressing hLHR | 6.0 ± 0.1 | [1] |
| Ki | [3H]Org 43553 | CHO-K1 cells expressing hLHR | 1.0 µM | [1] |
Table 2.2: Partial Agonist Activity of this compound at the Human LH Receptor
| Parameter | Assay | Cell Line | Value | Reference |
| Efficacy (relative to recLH) | cAMP Accumulation | CHO-K1 cells expressing hLHR | 31 ± 4% (at 10 µM) | [1] |
| pEC50 | cAMP Accumulation | CHO-K1 cells expressing hLHR | 5.8 ± 0.1 | [1] |
| EC50 | cAMP Accumulation | CHO-K1 cells expressing hLHR | 1.6 µM | [1] |
Note: Further research is required to characterize the effects of this compound on β-arrestin recruitment and other downstream signaling pathways, such as ERK phosphorylation, to fully elucidate its potential for biased agonism.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the pharmacological activity of this compound at the human LH receptor.
Radioligand Binding Assays
These assays were performed to determine the binding affinity and inhibitory potency of this compound.
3.1.1 Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Cells were grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cells were homogenized using a Dounce or Polytron homogenizer.
-
The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in assay buffer. Protein concentration was determined using a standard method (e.g., Bradford or BCA assay).
-
3.1.2 Competition Binding Assay ([3H]Org 43553)
-
Objective: To determine the inhibitory constant (Ki) of this compound.
-
Materials:
-
CHO-hLHR cell membranes.
-
[3H]Org 43553 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled LH receptor agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of [3H]Org 43553 with varying concentrations of this compound and a constant amount of cell membrane protein.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled agonist.
-
The reaction mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Filters were washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [3H]Org 43553 binding) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
3.2.1 cAMP Accumulation Assay
-
Objective: To measure the partial agonist activity (efficacy and potency) of this compound.
-
Materials:
-
Intact CHO-K1 cells expressing hLHR.
-
This compound (test compound).
-
Recombinant human Luteinizing Hormone (recLH) as a positive control (full agonist).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS or serum-free medium).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
CHO-hLHR cells were seeded in 96-well plates and grown to near confluence.
-
The growth medium was replaced with assay buffer containing a phosphodiesterase inhibitor and incubated for a short period.
-
Cells were then stimulated with varying concentrations of this compound or recLH for a defined time (e.g., 30 minutes at 37°C).
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP concentration was measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Concentration-response curves were generated, and the EC50 (concentration of this compound that produces 50% of its maximal response) and Emax (maximal response) values were determined using non-linear regression. The efficacy of this compound was expressed as a percentage of the maximal response induced by the full agonist, recLH.
Signaling Pathways and Visualizations
The LH receptor primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). As an allosteric partial agonist, this compound modulates this canonical pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and experimental workflows.
LH Receptor Signaling Pathway
Caption: Canonical Gs-cAMP signaling pathway of the LH receptor.
Mechanism of this compound Partial Agonism
Caption: this compound induces a partially active receptor state.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand competition binding assay.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation functional assay.
Conclusion and Future Directions
This compound represents a significant advancement in the study of the Luteinizing Hormone receptor, providing a chemically tractable tool to probe its allosteric regulation. Its characterization as a partial agonist and negative allosteric modulator opens avenues for the development of drugs with fine-tuned control over LH receptor activity.
Future research should focus on several key areas:
-
Biased Agonism: Investigating the effect of this compound on β-arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is crucial to determine if it exhibits bias towards G-protein or β-arrestin pathways.
-
In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be essential to evaluate its therapeutic potential.
-
Structural Biology: Elucidating the crystal structure of the LH receptor in complex with this compound would provide invaluable insights into the molecular basis of its allosteric modulation and partial agonism, guiding future drug design efforts.
This in-depth guide provides a solid foundation for researchers and drug development professionals working with this compound and other allosteric modulators of the LH receptor. The provided data and protocols are intended to facilitate further investigation into the complex pharmacology of this important therapeutic target.
References
The Pharmacology of LUF5771: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows associated with this compound.
Core Concepts: Allosteric Modulation of the LH Receptor
This compound is a small molecule that exhibits a dual pharmacological profile at the human Luteinizing Hormone (LH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function. It acts as a negative allosteric modulator (NAM) in the presence of the synthetic agonist Org 43553, and as a partial agonist when acting alone.[1] This dual activity makes this compound a valuable tool for studying the complex mechanisms of LH receptor signaling.
The allosteric nature of this compound means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, LH, and other agonists like Org 43553 bind.[1] This interaction modulates the receptor's response to the primary agonist. As a NAM, this compound reduces the affinity and/or efficacy of other agonists. As a partial agonist, it can activate the receptor, but to a lesser degree than a full agonist.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the human LH receptor.
| Parameter | Value | Ligand | Receptor System | Reference |
| Partial Agonism | ||||
| Maximum Efficacy (Emax) | 31 ± 4% | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |
| Concentration for Emax | 10 µM | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |
| Allosteric Inhibition | ||||
| Modulation | Concentration-dependent inhibition | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |
| Effect on Radioligand Dissociation | Significantly increases dissociation | This compound | Human LH receptor with [3H]Org 43553 |
Signaling Pathways and Mechanism of Action
This compound's interaction with the LH receptor influences downstream signaling cascades. The LH receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a partial agonist, this compound directly stimulates this pathway, albeit with lower efficacy than a full agonist.
As a negative allosteric modulator, this compound likely induces a conformational change in the receptor that hinders the binding or signaling of an orthosteric agonist like Org 43553. This results in a decrease in the agonist-induced cAMP production.
Signaling Pathway of this compound as a Partial Agonist
Caption: Partial agonism of this compound at the LH receptor leading to cAMP production.
Mechanism of Negative Allosteric Modulation by this compound
Caption: this compound's negative allosteric modulation of agonist binding at the LH receptor.
Detailed Experimental Protocols
The pharmacological characterization of this compound involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (Displacement Assay)
This assay is used to determine the ability of this compound to displace a radiolabeled ligand from the LH receptor, providing insights into its negative allosteric modulatory effects.
Objective: To measure the displacement of the radiolabeled allosteric agonist [3H]Org 43553 from the human LH receptor by this compound.
Materials:
-
CHO-K1 cells stably expressing the human LH receptor.
-
Membrane preparation from these cells.
-
[3H]Org 43553 (Radioligand).
-
This compound (Test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from CHO-K1 cells expressing the human LH receptor.
-
In a 96-well plate, add a fixed concentration of [3H]Org 43553 to each well.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the Ki value.
Functional Assay (cAMP Measurement)
This assay is used to quantify the partial agonist activity of this compound by measuring the production of intracellular cAMP.
Objective: To determine the dose-response relationship of this compound-induced cAMP production in cells expressing the human LH receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human LH receptor and a cAMP-responsive luciferase reporter gene.
-
This compound (Test compound).
-
Cell culture medium.
-
Assay buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the CHO-K1 cells in 96-well plates and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate for a specific duration (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the intracellular cAMP concentration.
-
A full agonist of the LH receptor is used as a positive control to determine the maximum possible response.
-
Data are normalized to the response of the full agonist and plotted against the concentration of this compound to generate a dose-response curve.
-
The EC50 and Emax values for this compound are determined from this curve.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Conclusion
This compound serves as a significant pharmacological tool for probing the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a unique opportunity to dissect the intricate signaling mechanisms of this important GPCR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of allosteric modulators targeting the LH receptor.
References
An In-depth Technical Guide to LUF5771's Role in Luteinizing Hormone (LH) Receptor Research
Foreword: Clarification on the Target of LUF5771
Extensive research of the scientific literature reveals that this compound is characterized as an allosteric modulator of the luteinizing hormone (LH) receptor , not the gonadotropin-releasing hormone (GnRH) receptor. All available data on its binding, mechanism of action, and signaling effects relate to its interaction with the LH receptor[1][2]. The GnRH receptor and the LH receptor are distinct entities within the hypothalamic-pituitary-gonadal axis with different roles. The GnRH receptor, located in the pituitary gland, is the target for GnRH released from the hypothalamus and its activation stimulates the release of LH and follicle-stimulating hormone (FSH)[3][4]. The LH receptor is found in the gonads and is activated by LH, leading to steroidogenesis and gametogenesis[2].
Given that there is no available scientific information on the interaction of this compound with the GnRH receptor, it is not possible to generate an in-depth technical guide on this topic. The core requirements of the request, including quantitative data, experimental protocols, and signaling pathways for this compound at the GnRH receptor, cannot be fulfilled as the foundational research does not exist.
Therefore, this document will proceed by providing a comprehensive technical guide on the established role of This compound in LH receptor research , as this aligns with the available scientific evidence. All subsequent sections will focus on the interaction of this compound with the LH receptor.
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule identified as a potent allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a member of the G protein-coupled receptor (GPCR) superfamily. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (LH or human chorionic gonadotropin, hCG) binds. This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand. This compound has been characterized as a negative allosteric modulator (NAM) and a partial agonist of the LH receptor.
Mechanism of Action of this compound
This compound exerts its effects on the LH receptor through a dual mechanism:
-
Negative Allosteric Modulation: In the presence of an orthosteric agonist like recombinant LH (recLH) or the small molecule agonist Org 43553, this compound acts as an inhibitor. It reduces the binding and/or signaling of the primary agonist in a concentration-dependent manner. It has been shown to significantly increase the dissociation of radioligands from the receptor.
-
Partial Agonism: In the absence of an orthosteric agonist, this compound can independently activate the LH receptor, although with low efficacy compared to a full agonist. At a concentration of 10 μM, this compound alone can activate the LH receptor to approximately 31% of its maximal response.
Structural modeling studies suggest that this compound binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of the LH receptor.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with the LH receptor.
| Parameter | Value | Description | Reference |
| Partial Agonist Activity | 31 ± 4% | Percentage of maximal LH receptor activation by 10 μM this compound alone. | |
| Allosteric Inhibition | Concentration-dependent | This compound (1 μM or 10 μM) inhibits the activity of orthosteric agonists. |
Note: Specific IC50 or Ki values for the allosteric inhibition were not detailed in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assays
This assay is used to determine the effect of this compound on the binding of a radiolabeled ligand to the LH receptor.
Objective: To measure the displacement of a radiolabeled orthosteric agonist (e.g., [125I]-hCG) from the LH receptor by this compound.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human LH receptor are cultured to confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a binding buffer with a constant concentration of the radioligand (e.g., [125I]-hCG) and varying concentrations of this compound.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 2 hours at room temperature) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled orthosteric ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the effect of this compound on radioligand binding.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate Gq/11-coupled signaling pathways, leading to an increase in intracellular calcium.
Objective: To determine the agonist or antagonist activity of this compound by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells expressing the LH receptor (e.g., HEK293-LHCGR) are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).
-
Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of this compound (for agonist testing) or an orthosteric agonist in the presence of this compound (for antagonist testing).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time immediately after compound addition.
-
Data Analysis: The increase in fluorescence over baseline is calculated and plotted against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
ERK Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of LH receptor activation.
Objective: To quantify the level of phosphorylated ERK (pERK) in response to this compound.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the LH receptor are grown in multi-well plates and serum-starved prior to the experiment. Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 5-10 minutes).
-
Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular proteins.
-
Detection: The amount of pERK in the cell lysate is quantified using a sensitive immunoassay, such as a cell-based ELISA or a bead-based proximity assay (e.g., HTRF or AlphaScreen).
-
ELISA-based method: Lysates are added to wells coated with a capture antibody for total ERK. A detection antibody specific for the phosphorylated form of ERK, conjugated to an enzyme (like HRP), is then added. After washing, a substrate is added, and the resulting signal is measured.
-
-
Data Analysis: The pERK signal is normalized to the total ERK signal or total protein concentration. Dose-response curves are generated by plotting the normalized pERK signal against the concentration of this compound.
Visualizations
Signaling Pathways
Caption: this compound's interaction with the LH receptor signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Logical Relationship: this compound's Dual Action
Caption: The dual pharmacological actions of this compound on the LH receptor.
References
Preliminary In Vitro Efficacy of LUF5771: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of LUF5771, a novel small molecule modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, cell-permeable, allosteric modulator of the LHCGR. It is characterized as a negative allosteric modulator (NAM) of the receptor's response to its endogenous ligand, luteinizing hormone (LH), and human chorionic gonadotropin (hCG). Interestingly, in vitro studies have also revealed that this compound can act as a partial agonist, eliciting a submaximal response in the absence of the native ligand.[1] Its dual activity as both an inhibitor of stimulated response and a weak activator on its own makes it a significant tool for studying LHCGR pharmacology and a potential lead compound for therapeutic development.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the LHCGR, a location distinct from the orthosteric binding site of LH and hCG. This binding is thought to induce a conformational change in the receptor that negatively modulates the binding affinity and/or efficacy of the endogenous ligands. Evidence suggests that this compound binds within the seven-transmembrane domain of the receptor.[1] As a partial agonist, this compound is capable of inducing a level of receptor activation, albeit significantly lower than that of the full agonists LH and hCG.[1]
Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) Signaling Pathway
The LHCGR is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a cellular response.
Caption: LHCGR signaling cascade initiated by ligand binding.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound's efficacy. These are based on standard methodologies for studying GPCR modulators.
Radioligand Binding Assay (Competitive)
This assay is used to determine the ability of this compound to compete with a radiolabeled ligand for binding to the LHCGR.
Objective: To determine the binding affinity (Ki) of this compound for the LHCGR.
Materials:
-
HEK293 cells stably expressing human LHCGR
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand (e.g., [³H]-hCG)
-
This compound at various concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Prepare membranes from HEK293-LHCGR cells.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value.
cAMP Functional Assay
This assay measures the effect of this compound on the intracellular accumulation of cAMP, both in the presence (antagonism) and absence (agonism) of a known agonist.
Objective: To quantify the antagonistic and partial agonistic activity of this compound.
Materials:
-
HEK293 cells stably expressing human LHCGR
-
Cell culture medium
-
LH or hCG (agonist)
-
This compound at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well plates
Procedure:
-
Seed HEK293-LHCGR cells in 384-well plates and culture overnight.
-
For antagonist mode: Pretreat cells with increasing concentrations of this compound for a specified duration. Then, stimulate the cells with a fixed concentration (e.g., EC80) of LH or hCG.
-
For agonist mode: Treat cells with increasing concentrations of this compound alone.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Analyze the dose-response curves using non-linear regression to determine IC50 (for antagonism) and EC50 (for agonism) values.
Caption: Workflow for in vitro characterization of this compound.
Summary of Efficacy Data
The following tables summarize the publicly available quantitative data on the in vitro efficacy of this compound.
Table 1: Antagonistic Activity of this compound
| Parameter | Value | Assay Conditions |
| Allosteric Inhibition | Concentration-dependent | Not specified |
| This compound Concentration | 1 µM | Specific inhibition % not detailed |
| This compound Concentration | 10 µM | Specific inhibition % not detailed |
Data is based on publicly available summaries and may not represent the full dataset from the primary literature.
Table 2: Agonistic Activity of this compound
| Parameter | Value | Assay Conditions |
| Partial Agonism | 31 ± 4% | 10 µM this compound, relative to maximal agonist response |
Data is based on publicly available summaries and may not represent the full dataset from the primary literature.[1]
Conclusion
This compound is a significant pharmacological tool for the study of the Luteinizing Hormone/Chorionic Gonadotropin Receptor. Its dual nature as a negative allosteric modulator and a partial agonist provides a unique profile for probing receptor function. The preliminary in vitro data indicate that this compound potently modulates LHCGR activity. Further detailed studies are necessary to fully elucidate its mechanism of action and potential for therapeutic applications. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
LUF5771: A Technical Guide for Use as a Research Tool in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, for its application as a research tool in endocrinology. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant pathways and workflows.
Core Compound Characteristics
This compound is a substituted terphenyl compound that acts as a low molecular weight, allosteric modulator of the human luteinizing hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator and a partial agonist, making it a versatile tool for studying LH receptor function and signaling.
Mechanism of Action
This compound interacts with the transmembrane domain of the LH receptor, a G-protein coupled receptor (GPCR), at a site distinct from the orthosteric binding site of the endogenous ligand, LH. This allosteric binding modulates the receptor's response to orthosteric ligands in a non-competitive manner. At higher concentrations, this compound can independently elicit a partial activation of the receptor.
Allosteric Inhibition
As a negative allosteric modulator, this compound decreases the potency of endogenous ligands like LH and other agonists such as Org 43553.[1] It achieves this by increasing the dissociation rate of the orthosteric ligand from the receptor.[1]
Partial Agonism
In the absence of an orthosteric agonist, this compound can act as a partial agonist, stimulating the LH receptor to a submaximal level of downstream signaling, such as cyclic AMP (cAMP) production.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with the human LH receptor, primarily in CHO-K1 cells.
| Parameter | Value | Assay Condition | Reference |
| Allosteric Inhibition | |||
| Effect on Ligand Dissociation | 3.3-fold increase in [3H]Org 43553 dissociation | 10 µM this compound | [1] |
| Effect on Agonist Potency | 2- to 3-fold decrease in LH and Org 43553 potency | Not specified | |
| Partial Agonism | |||
| Maximal Efficacy | 31 ± 4% of maximal receptor activation | 10 µM this compound | |
| EC50 | 1.6 µM | cAMP accumulation in CHO-K1 cells |
Signaling Pathway
The binding of LH to its receptor typically activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This compound modulates this pathway allosterically and can also weakly activate it directly.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.
Radioligand Binding Assay (Allosteric Inhibition)
This protocol is designed to assess the effect of this compound on the binding of a radiolabeled agonist to the LH receptor.
5.1.1 Materials
-
Cell Line: CHO-K1 cells stably expressing the human LH receptor.
-
Radioligand: [3H]Org 43553.
-
Unlabeled Ligands: this compound, Org 43553.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.
-
-
Scintillation Cocktail.
-
Glass fiber filters.
5.1.2 Cell Membrane Preparation
-
Culture CHO-K1-hLHR cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
5.1.3 Displacement Assay Protocol
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]Org 43553 (final concentration ~20 nM), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM unlabeled Org 43553.
-
Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-40 µg of protein).
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
cAMP Functional Assay (Partial Agonism)
This protocol is to determine the partial agonist activity of this compound by measuring intracellular cAMP accumulation.
5.2.1 Materials
-
Cell Line: CHO-K1 cells stably expressing the human LH receptor.
-
Compound: this compound.
-
Positive Control: Luteinizing Hormone (LH) or Org 43553.
-
Assay Buffer: HBSS or similar, with 1 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercial kit, such as a homogeneous time-resolved fluorescence (HTRF) or a luciferase-based reporter gene assay.
5.2.2 Assay Protocol
-
Seed CHO-K1-hLHR cells in a 96-well plate and grow to 80-90% confluency.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. For the positive control, add a saturating concentration of LH. For the baseline, add only assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data using a sigmoidal dose-response curve to determine the EC50 and maximal efficacy of this compound.
Logical Relationships and Considerations
The dual activity of this compound as both an allosteric inhibitor and a partial agonist requires careful experimental design and data interpretation.
Conclusion
This compound is a valuable research tool for the investigation of LH receptor pharmacology and signaling. Its well-characterized dual-action profile allows for the nuanced dissection of receptor function. The experimental protocols provided herein offer a robust framework for utilizing this compound in endocrinological research. Researchers should carefully consider the compound's dual properties when designing experiments and interpreting results.
References
Methodological & Application
LUF5771: Application Notes and In Vitro Experimental Protocols
For research, scientific, and drug development professionals.
Introduction
LUF5771 is a potent, low molecular weight, allosteric modulator of the human Luteinizing Hormone (LH) receptor. It functions as a negative allosteric modulator (NAM) or allosteric inhibitor, and also exhibits partial agonist activity, classifying it as an "ago-allosteric inhibitor".[1] This dual activity makes this compound a valuable research tool for studying the complex pharmacology of the LH receptor, a key player in reproductive physiology and a potential target in various pathologies.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory and partial agonist activities of this compound, along with a summary of its pharmacological data.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human LH receptor.
| Parameter | Value | Assay Type | Description |
| Allosteric Inhibition | |||
| Fold Increase in Radioligand Dissociation | 3.3-fold (at 10 µM) | Radioligand Dissociation Assay | Measures the ability of this compound to increase the dissociation rate of the allosteric radioligand [³H]Org 43553 from the LH receptor.[1] |
| Fold Decrease in Agonist Potency | 2- to 3-fold | Functional Assay (cAMP accumulation) | Measures the rightward shift in the dose-response curve of the natural agonist LH and the synthetic agonist Org 43553 in the presence of this compound.[1] |
| Partial Agonism | |||
| Maximal Efficacy | 31 ± 4% | Functional Assay (cAMP accumulation) | The maximal response of this compound alone, expressed as a percentage of the maximal response induced by a full agonist.[2] |
| Concentration for Partial Activation | 10 µM | Functional Assay (cAMP accumulation) | The concentration at which this compound elicits its partial agonist effect.[2] |
Signaling Pathway and Mechanism of Action
The Luteinizing Hormone (LH) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound, as an allosteric modulator, binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, LH.
As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of orthosteric agonists like LH. As a partial agonist, this compound can independently activate the LH receptor to a submaximal level.
Caption: Mechanism of action of this compound at the LH receptor.
Experimental Protocols
Radioligand Dissociation Assay
This assay determines the effect of this compound on the dissociation rate of a radiolabeled allosteric agonist, [³H]Org 43553, from the human LH receptor. An increased dissociation rate is indicative of negative allosteric modulation.
Workflow:
Caption: Workflow for the radioligand dissociation assay.
Materials:
-
HEK293 cells stably expressing the human LH receptor
-
Membrane preparation buffer (e.g., Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[³H]Org 43553 (radiolabeled allosteric agonist)
-
Unlabeled Org 43553
-
This compound
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human LH receptor.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Radioligand Binding:
-
In a 96-well plate, incubate cell membranes (e.g., 20-40 µg protein/well) with a saturating concentration of [³H]Org 43553 in assay buffer.
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
-
Dissociation:
-
Initiate the dissociation by adding an excess of unlabeled Org 43553 to all wells to prevent re-association of the radioligand.
-
To test the effect of this compound, add a mixture of unlabeled Org 43553 and the desired concentration of this compound (e.g., 1 µM and 10 µM).
-
Incubate the plate at 25°C and terminate the reaction at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of specific binding remaining versus time.
-
The dissociation rate constant (k_off) is the negative of the slope of this line.
-
Compare the k_off values in the presence and absence of this compound to determine the fold-increase in dissociation.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to act as a partial agonist by measuring the production of cyclic AMP (cAMP). It can also be used to quantify the inhibitory effect of this compound on the response to a full agonist.
Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human LH receptor
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
Full agonist (e.g., recombinant human LH or Org 43553)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture:
-
Seed HEK293 cells expressing the human LH receptor into a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15 minutes) to prevent cAMP degradation.
-
-
Compound Addition:
-
For Partial Agonism: Add increasing concentrations of this compound to the wells.
-
For Allosteric Inhibition: Add a fixed concentration of this compound to the wells, followed by increasing concentrations of a full agonist (e.g., LH or Org 43553).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
For Partial Agonism: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For Allosteric Inhibition: Plot the cAMP concentration against the logarithm of the full agonist concentration in the presence and absence of this compound. Determine the EC50 of the full agonist in both conditions. The rightward shift in the EC50 indicates inhibition. An IC50 (concentration of this compound that causes 50% inhibition of the agonist response) can also be calculated.
-
Conclusion
The provided protocols and data offer a framework for the in vitro characterization of this compound. As an ago-allosteric inhibitor of the LH receptor, this compound serves as a critical tool for dissecting the intricacies of gonadotropin receptor signaling and for the development of novel therapeutics targeting this important receptor. Researchers should optimize these protocols for their specific cell lines and assay conditions to ensure robust and reproducible results.
References
Application Notes and Protocols: Preparation of LUF5771 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of LUF5771 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of downstream applications in drug discovery and development. This document outlines the necessary materials, a step-by-step experimental protocol, and important safety considerations. Additionally, a summary of the key quantitative data is provided, along with diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Introduction to this compound
This compound is a small molecule that acts as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR).[1][2] Unlike orthosteric inhibitors that compete with the endogenous ligand at the binding site, allosteric inhibitors bind to a distinct site on the receptor, inducing a conformational change that prevents signal transduction.[2] this compound has been identified as a valuable tool for studying the physiological roles of the LH receptor and for the potential development of novel therapeutics targeting reproductive disorders. It has also been observed to exhibit partial agonist activity at higher concentrations.
Quantitative Data Summary
All quantitative data relevant to the preparation of the this compound stock solution is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 357.44 g/mol | |
| Molecular Formula | C₂₄H₂₃NO₂ | |
| CAS Number | 1141802-49-4 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (279.77 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Procedure
-
Preparation: Before starting, ensure the work area is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Desired Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 357.44 g/mol
-
Mass (g) = 0.010 mol/L * 0.001 L * 357.44 g/mol = 0.00357 g = 3.57 mg
-
-
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 3.57 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the this compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
3.3. Safety Precautions
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
4.2. Luteinizing Hormone (LH) Receptor Signaling Pathway and this compound Inhibition
The diagram below depicts the signaling cascade initiated by the LH receptor and indicates the point of allosteric inhibition by this compound. The LH receptor is a G-protein coupled receptor that, upon activation by LH, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which mediates downstream cellular responses.
Caption: this compound Allosteric Inhibition of LH Receptor Signaling.
References
Application Notes and Protocols for LUF5771 in Cell-Based Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of LUF5771, a negative allosteric modulator (NAM) of the Luteinizing Hormone (LH) receptor, in cell-based reporter assays. Detailed protocols and data presentation are included to facilitate the assessment of its inhibitory activity and to understand its pharmacological profile.
Introduction
This compound is a potent, small-molecule, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1][2] As a negative allosteric modulator, it binds to a site on the LH receptor distinct from the endogenous ligand binding site, thereby inhibiting receptor activation.[1][2] Interestingly, this compound also exhibits partial agonist activity at higher concentrations.[1] Cell-based reporter assays are a crucial tool for characterizing the activity of compounds like this compound, providing a quantitative measure of their impact on receptor-mediated signaling pathways.
The LH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which ultimately leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription. A common and effective method to monitor the activation of this pathway is through a CRE-luciferase reporter gene assay.
Data Presentation
The following table summarizes the available quantitative data for this compound in a cell-based assay system.
| Parameter | Cell Line | Value | Description | Reference |
| Partial Agonist Activity | CHO-K1 | 31 ± 4% activation | Partial activation of the LH receptor at a concentration of 10 µM. | |
| EC50 | CHO-K1 | 1.6 µM | Potency of this compound in the given assay. The context suggests this is for its partial agonist effect. | |
| Allosteric Inhibition | Not Specified | Concentration-dependent | Inhibition observed at 1 µM and 10 µM. |
Signaling Pathway
The diagram below illustrates the canonical Gs-cAMP signaling pathway of the Luteinizing Hormone receptor and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a cell-based CRE-luciferase reporter assay to determine the inhibitory activity of this compound on the LH receptor.
Objective:
To quantify the negative allosteric modulatory effect of this compound on LH receptor activation in a cell-based reporter assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably co-expressing the human LH receptor (hLHCGR) and a CRE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Luteinizing Hormone (LH), recombinant human
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: a. Culture the hLHCGR/CRE-Luc stable cell line in a T75 flask until 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 2 x 105 cells/mL. e. Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in serum-free medium to obtain a range of concentrations (e.g., from 100 µM to 1 nM). c. Prepare a stock solution of LH in serum-free medium. The final concentration in the assay should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a preliminary experiment. d. After 24 hours of incubation, carefully remove the culture medium from the wells. e. Add 50 µL of the diluted this compound solutions to the respective wells. For control wells (no inhibitor), add 50 µL of serum-free medium with the corresponding DMSO concentration. f. Pre-incubate the plate for 30 minutes at 37°C. g. Add 50 µL of the LH solution to all wells except the negative control wells (which should receive 50 µL of serum-free medium). h. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase assay reagent to each well. d. Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalization:
- Subtract the average luminescence of the negative control wells (no LH, no this compound) from all other readings to correct for background.
- Normalize the data by expressing the luminescence in each well as a percentage of the positive control (LH only, no this compound). b. Dose-Response Curve:
- Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis). c. IC50 Calculation:
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the LH-induced response.
Logical Relationship Diagram
The following diagram illustrates the logical relationship for determining the pharmacological profile of this compound.
References
Application Notes and Protocols for LUF5771 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a small molecule allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) crucial for reproductive function. As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligands, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG). This interaction modulates the receptor's response to the natural ligands. Pharmacologically, this compound has been characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553. Interestingly, at higher concentrations, this compound can also act as a partial agonist, eliciting a submaximal receptor response on its own.
These application notes provide a detailed protocol for utilizing this compound in radioligand binding assays to characterize its interaction with the LHCGR. The provided methodologies are based on established principles for studying allosteric modulators of GPCRs and specific details for the LHCGR.
Data Presentation
| Parameter | Description | Observed Effect | Reference |
| Binding Site | Allosteric site on the LHCGR, likely within the transmembrane domain. | Modulates the binding of orthosteric ligands. | |
| Effect on Radioligand Dissociation | This compound's interaction with the allosteric site influences the dissociation rate of the orthosteric radioligand. | Significantly increases the dissociation of the radioligand. | |
| Allosteric Inhibition | This compound inhibits the binding and/or signaling of orthosteric agonists. | Concentration-dependent inhibition observed at 1 µM and 10 µM. | |
| Partial Agonism | This compound can partially activate the LHCGR in the absence of an orthosteric agonist. | At 10 µM, this compound alone can activate the LH receptor to approximately 31% of the maximal response. |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols describe a competitive radioligand binding assay to determine the affinity of this compound for the LHCGR and a radioligand dissociation assay to assess its effect on the dissociation rate of the orthosteric ligand.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human LHCGR.
-
Radioligand: [125I]-hCG (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Ligand: Purified hCG for determination of non-specific binding.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 25 mM HEPES, 10 mM MgCl2, 0.5 M NaCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Cell scraper and homogenization buffer.
-
Centrifuge.
-
Gamma counter.
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with the binding of a fixed concentration of [125I]-hCG to the LHCGR.
1. Membrane Preparation: a. Culture LHCGR-expressing cells to confluency. b. Harvest cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). c. Homogenize the cell suspension using a Dounce or polytron homogenizer on ice. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). g. Aliquot and store the membranes at -80°C until use.
2. Assay Procedure: a. Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (typically 10-50 µg protein per well). b. In a 96-well plate, add the following in a final volume of 250 µL:
- Total Binding: 50 µL of [125I]-hCG, 50 µL of assay buffer, and 150 µL of membrane suspension.
- Non-specific Binding: 50 µL of [125I]-hCG, 50 µL of a saturating concentration of unlabeled hCG (e.g., 1 µM), and 150 µL of membrane suspension.
- Competition: 50 µL of [125I]-hCG, 50 µL of varying concentrations of this compound, and 150 µL of membrane suspension. c. Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with 3 mL of ice-cold wash buffer. f. Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-hCG) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Radioligand Dissociation Assay
This assay measures the effect of this compound on the dissociation rate of [125I]-hCG from the LHCGR.
1. Association Phase: a. In centrifuge tubes, incubate a larger volume of the membrane preparation with [125I]-hCG at a concentration near its Kd for 60-120 minutes at room temperature to allow for association.
2. Dissociation Phase: a. Initiate dissociation by adding a large excess of unlabeled hCG (to prevent re-binding of the radioligand) to one set of tubes (control) and a large excess of unlabeled hCG plus a fixed concentration of this compound to another set. b. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots from each tube and filter them as described in the competitive binding assay protocol. c. Measure the radioactivity remaining on the filters at each time point.
3. Data Analysis: a. Plot the natural logarithm of the percentage of specific binding remaining versus time. b. The slope of the resulting line will be the dissociation rate constant (koff). c. Compare the koff values in the presence and absence of this compound to determine its effect on radioligand dissociation. An increase in the dissociation rate in the presence of this compound is indicative of negative allosteric modulation of binding.
Conclusion
The protocols outlined in these application notes provide a framework for the detailed characterization of this compound as an allosteric modulator of the LHCGR using radioligand binding assays. These experiments will enable researchers to investigate its mechanism of action and quantify its interaction with this important therapeutic target. Careful optimization of assay conditions, including membrane protein concentration, radioligand concentration, and incubation times, is recommended for obtaining robust and reproducible data.
Application Notes and Protocols for In Vivo Administration of LUF5771 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, in animal models. This compound has been identified as an inhibitor of recombinant LH (recLH) and Org 43553, while also being capable of partial activation of the LH receptor[1]. Due to the limited availability of specific in vivo data for this compound, this document leverages established protocols for a structurally and functionally similar compound, Org 43553, a well-characterized, orally active, low molecular weight agonist of the LH receptor[2][3]. The provided methodologies and data aim to serve as a comprehensive guide for preclinical research involving this compound.
Introduction to this compound and the Luteinizing Hormone Receptor
This compound is an allosteric modulator of the luteinizing hormone/choriogonadotropin receptor (LHCGR), a G protein-coupled receptor (GPCR) crucial for reproductive function[4]. The LHCGR is primarily expressed in the ovaries and testes and its activation is essential for steroidogenesis, ovulation, and the maintenance of pregnancy[4]. Upon ligand binding, the LHCGR activates a Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological effects of LH and human chorionic gonadotropin (hCG). Allosteric modulators like this compound bind to a site on the receptor distinct from the endogenous ligand, offering a novel approach to modulate receptor activity.
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies on the comparable LH receptor agonist, Org 43553, to provide a reference for designing in vivo experiments with this compound.
Table 1: In Vivo Efficacy of the LH Receptor Agonist Org 43553 in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Immature Mice | Oral (p.o.), once | 5 - 50 mg/kg | Triggered ovulation | |
| GnRH-antagonist-treated Rats | Oral (p.o.), once | 5 - 50 mg/kg | Increased ovulation | |
| Adult Male Rats | Oral (p.o.), once | 10 - 250 mg/kg | Increased testosterone levels | |
| Cyclic Rats | Oral (p.o.), single dose | 25 - 50 mg/kg | 100% ovulation induction | |
| Mice | Subcutaneous (s.c.) | Not specified | Increased oxygen consumption and energy expenditure |
Table 2: Pharmacokinetic Properties of Org 43553
| Animal Model | Administration Route | Dose | Bioavailability | Half-life (t½) | Reference |
| Rats | Intravenous (IV) | 5 mg/kg | - | 5.6 hours | |
| Rats | Oral (p.o.) | 50 mg/kg | 79% | 3.4 hours | |
| Dogs | Not specified | Not specified | 44% | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the use of this compound based on protocols for similar compounds.
Preparation of this compound for In Vivo Administration
For oral administration, a formulation similar to that used for Org 43553 is recommended.
-
Vehicle: Prepare a 10% Cremophor EL solution in sterile saline (0.9% NaCl).
-
Preparation:
-
Weigh the required amount of this compound.
-
Create a stock solution by dissolving this compound in a suitable solvent.
-
Sequentially add co-solvents as needed to maintain solubility.
-
Prepare the final working solution for in vivo experiments fresh on the day of use by diluting the stock solution in the 10% Cremophor vehicle. The final volume for administration is typically 1 ml/kg body weight.
-
In Vivo Administration Protocol: Ovulation Induction in Rodents (Adapted from Org 43553 studies)
This protocol is designed to assess the efficacy of this compound in inducing ovulation.
-
Animal Model: Immature female mice or cyclic female rats.
-
Procedure:
-
Administer a single dose of this compound orally (e.g., via gavage) at a proposed dose range of 5-50 mg/kg.
-
For cyclic rats, administer the compound on the day of pro-estrus.
-
A control group should receive the vehicle only. A positive control group can be administered hCG (e.g., 150 IU/kg, subcutaneously).
-
After a set time (e.g., 24 hours), euthanize the animals.
-
Collect the oviducts and count the number of ovulated oocytes in the ampulla under a microscope to determine the ovulatory response.
-
In Vivo Administration Protocol: Testosterone Production in Male Rats (Adapted from Org 43553 studies)
This protocol assesses the effect of this compound on steroidogenesis.
-
Animal Model: Adult male rats.
-
Procedure:
-
Administer a single dose of this compound orally at a proposed dose range of 10-250 mg/kg.
-
Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma or serum.
-
Measure testosterone levels using a validated method such as ELISA or mass spectrometry.
-
Visualization of Pathways and Workflows
Luteinizing Hormone Receptor Signaling Pathway
The binding of an agonist to the LHCGR initiates a cascade of intracellular events, primarily through the Gs/cAMP pathway.
Caption: Luteinizing Hormone Receptor (LHCGR) signaling cascade.
Experimental Workflow for In Vivo Administration and Analysis
A typical workflow for an in vivo study involving this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
LUF5771: A Tool for Investigating Luteinizing Hormone Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5771 is a potent, small-molecule allosteric modulator of the Luteinizing Hormone Receptor (LHR). It functions as a negative allosteric modulator (NAM) of recombinant luteinizing hormone (recLH) and the synthetic agonist Org 43553, while also exhibiting partial agonistic activity on its own. This dual functionality makes this compound a valuable pharmacological tool for dissecting the complex signaling mechanisms of the LHR. These application notes provide a summary of this compound's properties, detailed protocols for its use in key in vitro assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The Luteinizing Hormone Receptor (LHR) is a class A G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2][3][4] Upon binding its endogenous ligand, luteinizing hormone (LH), or the closely related human chorionic gonadotropin (hCG), the LHR primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This canonical pathway is central to steroidogenesis in the gonads. The LHR can also signal through other pathways, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Allosteric modulators like this compound offer a nuanced approach to studying LHR function. They bind to a site topographically distinct from the orthosteric ligand-binding site, providing a means to fine-tune receptor activity rather than simply turning it on or off. This compound is a terphenyl derivative that is thought to bind within the seven-transmembrane domain of the LHR.
Data Presentation
The following table summarizes the quantitative data reported for this compound's activity at the Luteinizing Hormone Receptor.
| Parameter | Value | Ligand | Assay Type | Reference |
| Allosteric Inhibition | Concentration-dependent | recLH, Org 43553 | Not specified | |
| Partial Agonism | 31 ± 4% activation | This compound (10 µM) | Not specified |
Signaling Pathways
The Luteinizing Hormone Receptor can initiate multiple downstream signaling cascades. The primary pathway involves Gαs-mediated cAMP production. However, signaling through Gαq and subsequent activation of the ERK1/2 pathway has also been documented. This compound, as an allosteric modulator, can influence these pathways in a complex manner.
Caption: LHR signaling pathways modulated by orthosteric and allosteric ligands.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on LHR function are provided below.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the ability of this compound to compete with a radiolabeled ligand for binding to the LHR.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human LHR (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I]hCG) to each well.
-
Add increasing concentrations of this compound (or a known competitor for the standard curve).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate or inhibit cAMP production, a key second messenger in LHR signaling.
Caption: Workflow for a cAMP accumulation assay.
Protocol:
-
Cell Culture:
-
Seed LHR-expressing cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For agonist mode: Add increasing concentrations of this compound to the wells.
-
For antagonist mode: Add a constant concentration of LH or hCG (e.g., EC₈₀) along with increasing concentrations of this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
For agonist data, fit the curve to a sigmoidal dose-response equation to determine the EC₅₀ and Emax.
-
For antagonist data, fit the curve to a sigmoidal dose-inhibition equation to determine the IC₅₀.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2.
Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.
Protocol:
-
Cell Culture and Treatment:
-
Grow LHR-expressing cells in appropriate culture dishes until they are 80-90% confluent.
-
Serum-starve the cells for 4-18 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with this compound, LH/hCG, or a combination for various time points (e.g., 5, 10, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against time or drug concentration.
-
Conclusion
This compound is a versatile pharmacological tool for probing the allosteric modulation of the Luteinizing Hormone Receptor. Its ability to act as both a negative allosteric modulator and a partial agonist allows for the detailed investigation of LHR signaling and regulation. The protocols provided herein offer a foundation for researchers to characterize the effects of this compound and other potential allosteric modulators on LHR function, ultimately contributing to a deeper understanding of this important reproductive hormone receptor and aiding in the development of novel therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Luteinizing Hormone Receptor (LHR) Homolog from the Chinese Mitten Crab Eriocheir sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Application of LUF5771 in Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5771 is a potent, small-molecule allosteric modulator of the gonadotropin-releasing hormone (GnRH) receptor, a key player in the regulation of the reproductive axis. Specifically, it acts as a negative allosteric modulator (NAM) of the luteinizing hormone (LH) receptor, inhibiting the effects of recombinant LH (recLH) and other allosteric agonists like Org 43553.[1] Interestingly, at higher concentrations, this compound also exhibits partial agonist activity, capable of weakly activating the LH receptor on its own.[1] This dual functionality makes this compound a valuable tool for dissecting the complex signaling pathways governing reproductive processes.
These application notes provide a summary of the known quantitative data for this compound, detailed protocols for its use in in-vitro settings, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Target | Comments |
| Allosteric Inhibition | Concentration-dependent | recLH and Org 43553 on LH receptor | Inhibition observed at 1 µM and 10 µM.[1] |
| Partial Agonist Activity | 31 ± 4% activation | LH receptor | Observed at a concentration of 10 µM.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the LH receptor, a G protein-coupled receptor (GPCR). This binding event modulates the receptor's response to its endogenous ligand, LH. As a negative allosteric modulator, this compound reduces the efficacy of LH binding and subsequent downstream signaling. The partial agonist activity at higher concentrations suggests that this compound can induce a conformational change in the receptor, leading to a low level of activation even in the absence of the primary agonist.
The LH receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). To a lesser extent, it can also couple to Gq/11, activating the phospholipase C (PLC) pathway and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Inhibition of LH-induced cAMP Production
Objective: To determine the inhibitory effect of this compound on LH-stimulated cAMP production in a gonadotrope cell line (e.g., LβT2) or other cells expressing the LH receptor.
Materials:
-
Gonadotrope cell line (e.g., LβT2 cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Recombinant Luteinizing Hormone (recLH)
-
This compound
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the gonadotrope cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Pre-treatment with this compound: On the day of the experiment, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes. Then, add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
LH Stimulation: Add a fixed, sub-maximal concentration of recLH (e.g., EC50 concentration) to the wells already containing this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. This time should be optimized based on the kinetics of cAMP production in the specific cell line.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: Assessment of Partial Agonist Activity of this compound
Objective: To determine the partial agonist activity of this compound by measuring its ability to stimulate cAMP production in the absence of LH.
Materials:
-
Same as Protocol 1, with the exception of recLH.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-incubation: Follow step 2 from Protocol 1.
-
This compound Stimulation: Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle control and a positive control with a saturating concentration of recLH.
-
Incubation: Follow step 4 from Protocol 1.
-
cAMP Measurement: Follow step 5 from Protocol 1.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax of this compound. The Emax of this compound should be compared to the Emax of the saturating concentration of recLH to determine the degree of partial agonism.
Logical Relationship of this compound's Dual Activity
The dual activity of this compound as both a negative allosteric modulator and a partial agonist can be understood as a concentration-dependent phenomenon. At lower concentrations, its primary effect is to antagonize the action of the endogenous ligand. As the concentration increases, it begins to induce a low level of receptor activation itself.
Conclusion
This compound is a versatile pharmacological tool for investigating the role of the LH receptor in reproductive biology. Its well-defined negative allosteric modulatory and partial agonist activities allow for precise manipulation of LH receptor signaling. The protocols and data provided in these application notes serve as a starting point for researchers to explore the multifaceted effects of this compound in their specific experimental systems. Further characterization of its in vivo effects and its impact on other downstream signaling pathways will continue to enhance its utility in both basic research and drug discovery.
References
LUF5771: Application Notes and Protocols for Functional Assays as a Negative Allosteric Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LUF5771 is a potent, small-molecule negative allosteric modulator (NAM) of the human luteinizing hormone/choriogonadotropin receptor (LHCGR). As a non-competitive antagonist, this compound binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG). This allosteric modulation results in a concentration-dependent inhibition of the receptor's response to orthosteric agonists. Notably, this compound exhibits partial agonist activity at higher concentrations, capable of activating the LHCGR to a small degree in the absence of an orthosteric agonist.
These application notes provide an overview of the functional characterization of this compound and detailed protocols for key in vitro assays to assess its activity as a negative allosteric modulator.
Data Presentation
Table 1: In Vitro Activity of this compound at the Human LH Receptor
| Assay Type | Agonist | Parameter | This compound Value |
| Radioligand Binding | [³H]-Org43553 | K_d Fold-Shift | 3.3-fold increase[1] |
| Functional (Signaling) | - | Partial Agonism | 31 ± 4% of max response at 10 µM[2] |
Signaling Pathways and Experimental Workflows
The LHCGR primarily signals through the Gs/adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). It can also couple to the Gq/11 pathway, activating phospholipase C (PLC) and leading to the generation of inositol phosphates and subsequent intracellular calcium mobilization. This compound, by binding to an allosteric site within the transmembrane domain, modulates these signaling cascades.
References
Troubleshooting & Optimization
Troubleshooting LUF5771 solubility issues in aqueous solutions
This guide provides troubleshooting and frequently asked questions (FAQs) for handling LUF5771, a novel kinase inhibitor with characteristically low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions of this compound.[1][2] this compound is a hydrophobic molecule, and DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1] For optimal stability, use anhydrous, high-purity DMSO and store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q2: My this compound precipitated when I diluted my DMSO stock solution directly into my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.
To prevent this, you can use several strategies:
-
Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.
-
Perform an Intermediate Dilution Step: Instead of diluting directly into the aqueous buffer, first perform a serial dilution of your high-concentration stock into a solvent mixture (e.g., a mix of DMSO and your final buffer) before the final dilution into the aqueous medium.
-
Increase Mixing and Pre-warm Media: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion. Pre-warming the aqueous medium to 37°C can also help maintain solubility, but ensure this compound is stable at this temperature.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: Can I use co-solvents or other excipients to improve the solubility of this compound in my working solution?
A3: Yes, using co-solvents or other solubility enhancers is a viable strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity, which can help keep a hydrophobic compound like this compound dissolved.
-
Common Co-solvents: Besides DMSO, other biocompatible co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be considered.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.
The choice and concentration of any excipient must be carefully validated to ensure it does not interfere with your experimental assay or cause cellular toxicity.
Q4: How does pH affect the solubility of this compound, and can I use pH modification to my advantage?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound is a weakly basic compound (hypothetical pKa = 5.5).
-
Below pKa: At pH values below its pKa (e.g., in acidic conditions), this compound will be protonated, carrying a positive charge. This charged form is generally more soluble in aqueous solutions.
-
Above pKa: At pH values above its pKa (e.g., in neutral or basic conditions like typical cell culture media at pH 7.4), this compound will be in its neutral, uncharged form, which is less soluble.
Therefore, adjusting the pH of your buffer to be more acidic can increase the solubility of this compound. However, it is critical to ensure that the chosen pH is compatible with your biological system (e.g., cells, proteins) and does not degrade the compound.
Troubleshooting Guides & Experimental Protocols
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution (assuming MW = 450 g/mol ), weigh 4.5 mg.
-
Solvent Addition: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C until the compound is fully dissolved. Visually inspect to ensure no particulate matter is visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Objective: To estimate the highest concentration of this compound that remains soluble in a specific aqueous medium to avoid precipitation during experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Target aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microplate or tubes
-
Microscope
Procedure:
-
Serial Dilution: Prepare a series of dilutions of this compound in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Prepare a control sample containing the medium with the same final concentration of DMSO as the highest this compound concentration (e.g., if 100 µM is the highest concentration from a 10 mM stock, the final DMSO is 1%).
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2-24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for signs of precipitation, such as cloudiness, crystals, or a film.
-
Microscopic Examination: For a more sensitive assessment, place a drop of each solution onto a slide and examine under a microscope for the presence of crystals. The highest concentration that remains clear is your estimated maximum working solubility.
Data Presentation
Table 1: this compound Solubility in Various Solvent Systems (Note: This data is hypothetical and for illustrative purposes. Users must determine solubility experimentally.)
| Solvent System | This compound Solubility (Approx.) | Notes |
| 100% DMSO | >100 mM | Recommended for primary stock solutions. |
| 100% Ethanol | ~25 mM | Alternative stock solvent; may have higher cell toxicity than DMSO. |
| PBS (pH 7.4) | <1 µM | Very low solubility in standard physiological buffers. |
| PBS (pH 5.0) | ~15 µM | Solubility increases at lower pH due to protonation of the molecule. |
| DMEM + 10% FBS (pH 7.4) | ~5-10 µM | Serum proteins can help stabilize the compound and increase solubility. |
| PBS + 2% Tween® 80 | ~50 µM | Surfactants can significantly enhance aqueous solubility. |
| PBS + 5% (w/v) β-Cyclodextrin | ~75 µM | Cyclodextrins form inclusion complexes to improve solubility. |
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Experimental workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing LUF5771 Concentration for Maximal Inhibitory Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF5771, a potent allosteric inhibitor of the luteinizing hormone (LH) receptor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the optimization of this compound concentration for achieving maximal inhibitory effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor[1]. Unlike orthosteric inhibitors that bind to the same site as the natural ligand (luteinizing hormone), this compound binds to a distinct site on the receptor, the seven-transmembrane domain[1]. This binding event modulates the receptor's conformation, thereby inhibiting its activation by LH.
Q2: What is the reported effective concentration range for this compound?
A2: The inhibitory effect of this compound is concentration-dependent. Concentrations of 1 µM and 10 µM have been shown to be effective in inhibiting the LH receptor[1]. One study on allosteric modulators of the LH receptor reported a compound with an IC50 value of 0.069 ± 0.01 μM, which may provide a starting point for dose-response experiments.
Q3: Does this compound have any agonist activity?
A3: Yes, at higher concentrations (e.g., 10 µM), this compound has been observed to partially activate the LH receptor[1]. This is a critical consideration when designing experiments to achieve maximal inhibitory effect, as high concentrations may lead to confounding partial agonism.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month) to avoid repeated freeze-thaw cycles[1].
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in inhibitory effect between experiments | Inconsistent cell density, passage number, or health. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Instability of this compound in working solutions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. | |
| Lower than expected inhibition at tested concentrations | Suboptimal assay conditions. | Optimize assay parameters such as incubation time with this compound and the concentration of LH used for stimulation. |
| Incorrect measurement of the downstream signaling readout. | Ensure the chosen assay (e.g., cAMP measurement, IP1 accumulation) is sensitive and validated for your cell system. Include appropriate positive and negative controls. | |
| Partial agonistic effect observed at inhibitory concentrations | The concentration of this compound is too high. | Perform a detailed dose-response curve to identify the concentration range that provides maximal inhibition without significant partial agonism. This is the "inhibitory window." |
| Cell line specific response. | The degree of partial agonism may vary between different cell lines expressing the LH receptor. Characterize this for your specific model. | |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. If precipitation occurs, consider using a different solvent or a solubilizing agent, after validating its compatibility with your assay. |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound for LH Receptor Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The principle is to measure the inhibition of LH-induced downstream signaling (e.g., cAMP production) across a range of this compound concentrations.
Materials:
-
Cells expressing the human LH receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Luteinizing Hormone (LH)
-
Assay buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the LH receptor-expressing cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer. A suggested starting range, based on available data, is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
LH Stimulation: Add LH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control (no LH stimulation).
-
Incubation: Incubate the plate for the optimal time required for the signaling event to occur (e.g., 30 minutes for cAMP production).
-
Signal Detection: Lyse the cells (if required by the kit) and measure the downstream signal (e.g., cAMP levels) according to the manufacturer's instructions of the detection kit.
-
Data Analysis:
-
Normalize the data by setting the signal from the LH-stimulated wells (in the presence of vehicle) as 100% and the signal from the unstimulated wells as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Data Presentation
The following tables provide a structured summary of expected quantitative data from this compound experiments.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Mechanism of Action | Allosteric Inhibitor of LH Receptor | |
| Binding Site | Seven-transmembrane domain | |
| Reported Effective Concentrations | 1 µM, 10 µM | |
| Potential IC50 | 0.069 ± 0.01 μM | |
| Stock Solution (recommended) | 10 mM in DMSO | |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) |
Table 2: Example Dose-Response Data for this compound Inhibition of LH-induced cAMP Production
| This compound Concentration (log M) | % Inhibition (Mean ± SD) |
| -9.0 | 2.5 ± 1.1 |
| -8.5 | 10.2 ± 2.3 |
| -8.0 | 25.8 ± 3.5 |
| -7.5 | 48.9 ± 4.1 |
| -7.0 | 75.3 ± 3.2 |
| -6.5 | 90.1 ± 2.5 |
| -6.0 | 95.6 ± 1.8 |
| -5.5 | 96.2 ± 1.5 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions.
Signaling Pathways
This compound inhibits the activation of the LH receptor, which signals through two primary G-protein coupled pathways: the Gs and Gq pathways.
LH Receptor Gs Signaling Pathway
Upon activation by LH, the receptor couples to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and cellular responses. This compound, as an allosteric inhibitor, prevents this cascade.
Caption: this compound inhibits the LH receptor Gs signaling pathway.
LH Receptor Gq Signaling Pathway
The LH receptor can also couple to the Gq protein. Activated Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular effects. This compound blocks the initiation of this pathway.
Caption: this compound inhibits the LH receptor Gq signaling pathway.
References
How to avoid LUF5771 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of the recLH/Org 43553 inhibitor, LUF5771, in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. The following guide addresses common observations related to this compound precipitation and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate Formation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when a concentrated this compound stock in DMSO is added to the aqueous cell culture medium. | 1. Pre-warm the media: Ensure the cell culture medium is at 37°C before adding the this compound stock solution.[1] 2. Step-wise Dilution: First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed serum-free media. Mix gently and then add this intermediate dilution to the final volume of complete media. 3. Slow Addition with Agitation: Add the this compound stock solution drop-wise to the vortex of the media while gently swirling to ensure rapid dispersion. |
| High Final Concentration: The intended experimental concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. Conduct Dose-Response Experiment: Start with a lower, fully solubilized concentration of this compound and titrate up to find the lowest effective concentration. | |
| Precipitate Forms Over Time in Incubator | Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility.[1] | 1. Pre-warm Media: Always pre-warm the media to 37°C before adding this compound. 2. Equilibrate: Allow the prepared media containing this compound to equilibrate at 37°C for a short period before adding to cells. |
| pH Shift: The CO2 environment in the incubator can lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.[1] | 1. Proper Buffering: Ensure the media is adequately buffered for the CO2 concentration in your incubator. 2. Monitor Media Color: A change in the phenol red indicator can signal a significant pH shift. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1] | 1. Test in Simpler Buffer: Assess the solubility of this compound in a simple buffer like PBS to determine if media components are contributing to precipitation. 2. Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and solubilize hydrophobic compounds. If using low-serum or serum-free media, consider if modifying the serum concentration is feasible for your experiment. |
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot and resolve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure you are using a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce its solubilizing capacity.[2]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity. The tolerable DMSO concentration can be cell-line specific, so it is advisable to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess its effect on your cells.
Q3: Can the type of cell culture medium affect this compound solubility? A3: Yes, the composition of the cell culture medium can significantly influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and vitamins that can interact with the compound. If you consistently encounter precipitation, testing the solubility of this compound in an alternative basal medium might be beneficial if your experimental design allows.
Q4: How does serum in the media affect this compound solubility? A4: Serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds, which can increase their apparent solubility and stability in aqueous solutions. If you are working with low-serum or serum-free media, you may observe a higher tendency for this compound to precipitate compared to experiments conducted in media with higher serum concentrations.
Q5: Should I filter my media after adding this compound if I see a precipitate? A5: Filtering the media to remove the precipitate is not recommended as this will lower the effective concentration of the compound in your experiment to an unknown extent, making the results unreliable. The primary goal should be to prevent precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope or plate reader capable of measuring turbidity
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare a 2-fold dilution series to test final concentrations ranging from 100 µM down to 1 µM.
-
Crucially, ensure the final DMSO concentration is constant across all dilutions and your vehicle control (e.g., 0.2%).
-
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each tube or well against a light source for any signs of cloudiness or visible particles.
-
Microscopic Examination: Pipette a small volume from each dilution onto a slide and examine under a microscope for crystalline structures.
-
Turbidity Measurement: If using a plate reader, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show any signs of precipitation is considered the kinetic solubility under these conditions.
Signaling Pathway
This compound is an allosteric inhibitor of the Luteinizing Hormone (LH) receptor, also known as the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G protein-coupled receptor (GPCR). Upon binding of LH, the receptor activates G proteins, primarily Gs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses.
LH Receptor Signaling Pathway
Caption: The signaling pathway of the Luteinizing Hormone (LH) receptor and the inhibitory action of this compound.
References
Interpreting unexpected results in LUF5771 experiments
Welcome to the technical support center for LUF5771. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments involving this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Kinase Associated Protein 6 (KAP6). It functions by binding to the ATP-binding pocket of KAP6, preventing the phosphorylation of its primary downstream target, Substrate Target Alpha (STA). This inhibition is expected to disrupt the pro-survival signaling cascade mediated by the KAP6-STA pathway, leading to the induction of apoptosis in KAP6-expressing cancer cells.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is designed for efficacy in cell lines with high expression levels of its target, KAP6. We recommend performing baseline KAP6 expression analysis (e.g., via Western blot or qPCR) on your cell lines of interest to correlate with the observed potency of this compound.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STA Phosphorylation
You are treating KAP6-positive cancer cells with this compound but observe variable or no reduction in phosphorylated STA (pSTA) levels via Western blot.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Aliquot this compound in DMSO upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Suboptimal Incubation Time | The kinetics of STA dephosphorylation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal this compound treatment duration for maximal pSTA inhibition in your specific cell line. |
| Cell Confluency | High cell confluency can alter signaling pathways. Ensure you are plating cells at a consistent density and that they are in the logarithmic growth phase at the time of treatment. |
| Reagent Quality | Verify the specificity and efficacy of your primary antibodies for both total STA and pSTA. Ensure your lysis buffer contains appropriate phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins during sample preparation. |
Experimental Workflow: Troubleshooting pSTA Inhibition
Caption: Troubleshooting workflow for inconsistent pSTA inhibition.
Issue 2: Unexpected Cytotoxicity in Control (KAP6-Negative) Cell Lines
You observe significant cell death in your control cell lines that do not express KAP6, suggesting off-target effects.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to non-specific toxicity. Determine the IC50 of this compound in both your KAP6-positive and KAP6-negative lines. A large therapeutic window between the two indicates on-target specificity. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Run a vehicle-only control (media with the same DMSO concentration but no this compound) to assess the baseline toxicity of your solvent. |
| Off-Target Kinase Inhibition | This compound may have inhibitory activity against other structurally similar kinases. Consider performing a broad-panel kinase screen to identify potential off-targets that may be expressed in your control cells. |
This compound IC50 Comparison Data
| Cell Line | KAP6 Expression | This compound IC50 (µM) |
| Cancer-A | High | 0.5 |
| Cancer-B | High | 0.8 |
| Control-X | Negative | 15.2 |
| Control-Y | Negative | 21.5 |
Issue 3: Upregulation of KAP7 Expression Following this compound Treatment
You have observed that while this compound inhibits STA phosphorylation, it also leads to an increase in the mRNA or protein levels of KAP7, a related kinase.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Feedback Loop Activation | Inhibition of the KAP6 pathway may trigger a compensatory feedback mechanism, leading to the transcriptional upregulation of KAP7. This is a known phenomenon in kinase inhibitor research. |
| Off-Target Transcriptional Effect | This compound could be unintentionally modulating transcription factors that regulate KAP7 expression. |
Logical Relationship: Compensatory Feedback
Caption: Potential compensatory feedback loop due to this compound.
Key Experimental Protocols
Protocol 1: Western Blot for pSTA and Total STA
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pSTA and total STA, diluted in the blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the pSTA signal to the total STA signal for each sample. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure equal protein loading.
LUF5771 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for LUF5771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer strategies for controlling them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] As an allosteric modulator, it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, LH. This binding modulates the receptor's activity. Interestingly, at higher concentrations (e.g., 10 μM), this compound has been shown to partially activate the LH receptor, demonstrating a degree of agonistic activity.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data specifically detailing the off-target profile of this compound. Small molecule inhibitors can potentially interact with unintended targets, and it is crucial to control for these effects to ensure the specificity of your experimental results. Allosteric modulators of G protein-coupled receptors (GPCRs), like this compound, can offer improved selectivity over orthosteric ligands due to less conserved binding sites; however, the potential for off-target binding is never zero and should be experimentally addressed.[2][3][4]
Q3: What are the general principles for controlling for potential off-target effects of a small molecule inhibitor like this compound?
To confidently attribute an observed phenotype to the inhibition of the intended target, a multi-faceted approach is recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your system. This minimizes the risk of engaging lower-affinity off-targets.
-
Employ structurally unrelated inhibitors: Use another inhibitor of the LH receptor that has a different chemical structure from this compound. If both compounds produce the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiments: If possible, "rescue" the phenotype by introducing a downstream component of the signaling pathway that is independent of the LH receptor.
-
Control cell lines: Use a cell line that does not express the LH receptor (LHCGR) as a negative control. An effect observed in the target-expressing cells but not in the null cells is likely on-target.
-
Direct target engagement assays: Confirm that this compound is binding to the LH receptor in your experimental system at the concentrations used.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is inconsistent with known LH receptor signaling.
This could be due to an off-target effect. Here’s a troubleshooting workflow:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the LH receptor in your assay as expected. For example, measure the downstream production of cyclic AMP (cAMP) in response to LH stimulation.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound. Off-target effects often occur at higher concentrations. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for LH receptor inhibition, it is more likely to be an off-target effect.
-
Orthogonal Control Compound: As mentioned in the FAQs, use a structurally different LH receptor inhibitor. If this compound does not produce the same unexpected phenotype, it strengthens the case for an off-target effect of this compound.
-
Off-Target Profiling: Consider performing a broad off-target screening assay, such as a kinase panel or a GPCR panel, to identify potential unintended targets of this compound.
Experimental Protocols & Data Presentation
While specific off-target data for this compound is not available, the following sections provide templates and general methodologies for how such data would be presented and how to conduct experiments to assess off-target effects.
On-Target Signaling Pathway: Luteinizing Hormone (LH) Receptor
The LH receptor is a G protein-coupled receptor (GPCR). Its activation by LH primarily initiates a signaling cascade through the Gs alpha subunit, leading to the production of cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 4. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of LUF5771 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experimental results involving LUF5771, an allosteric modulator of the luteinizing hormone (LH) receptor. This guide includes troubleshooting advice for common experimental hurdles, detailed protocols for key assays, and visual aids to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
| Issue Category | Question | Potential Causes | Suggested Solutions |
| Cell-Based Assays | High variability between replicate wells in my this compound dose-response curve? | Inconsistent cell seeding, pipetting errors, edge effects in microplates, or cell health variations. | - Ensure homogenous cell suspension before and during plating.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Use cells within a consistent and low passage number range.[1] |
| My negative control wells show a high signal in my cAMP assay. | Overly high cell seeding density, or non-specific antibody binding. | - Optimize cell seeding density by performing a cell titration experiment.- Reduce the concentration of primary and/or secondary antibodies. | |
| I'm not observing the expected inhibitory effect of this compound. | Suboptimal this compound concentration, incorrect incubation time, or degraded compound. | - Perform a dose-response experiment to determine the optimal concentration.- Optimize incubation time for this compound treatment.- Ensure proper storage of this compound stock solutions (-20°C for 1 month or -80°C for 6 months).[2] | |
| Western Blotting | I'm seeing weak or no bands for the LH receptor. | Insufficient protein loading, poor antibody affinity, or inefficient protein transfer. | - Load at least 20-30 µg of total protein from whole-cell extracts.- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).- Verify protein transfer by staining the membrane with Ponceau S. |
| There are multiple non-specific bands on my Western blot. | Primary antibody concentration is too high, or the blocking step is insufficient. | - Titrate the primary antibody to find the optimal dilution.- Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| The molecular weight of my detected LH receptor is different from the predicted size. | Post-translational modifications such as glycosylation, or protein degradation. | - Consult literature for expected molecular weight shifts due to glycosylation.- Use fresh cell lysates and add protease inhibitors to the lysis buffer. |
Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro this compound IC50 Determination using a cAMP Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on LH-induced cAMP production.
-
Cell Culture and Seeding:
-
Culture cells expressing the LH receptor (e.g., HEK293-LHCGR) in appropriate media.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free media to achieve a range of final concentrations.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed PBS.
-
Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of LH (a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blotting for LH Receptor and Downstream Signaling (pERK)
This protocol details the detection of the LH receptor and the assessment of a key downstream signaling molecule, phosphorylated ERK (pERK).
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or LH for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the LH receptor or pERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize pERK signal to total ERK or a loading control like GAPDH.
-
Data Presentation
Consistent data presentation is crucial for comparing results across experiments and labs.
Table 1: Example of this compound IC50 Values from a Hypothetical Study
| Cell Line | Assay Type | Agonist (LH) Concentration | This compound IC50 (nM) | Replicate 1 | Replicate 2 | Replicate 3 |
| HEK293-LHCGR | cAMP HTRF | 1 nM | 125.6 | 118.2 | 133.5 | 125.1 |
| CHO-K1-LHCGR | cAMP ELISA | 1 nM | 142.3 | 135.8 | 151.2 | 139.9 |
Visualizing Experimental Concepts
Diagrams can aid in understanding complex biological processes and experimental designs.
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified LH receptor signaling pathways.
References
Technical Support Center: LUF5771 Stability and Handling
Disclaimer: Information regarding the specific degradation pathways of LUF5771 is not extensively available in published literature. This guide provides general troubleshooting advice and best practices for handling small molecule compounds based on established principles of drug stability. Researchers should adapt these recommendations based on their experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
While specific stability data for this compound is not provided, general recommendations for similar small molecule compounds involve storage as a dry powder at -20°C or -80°C. For solutions, it is advisable to prepare fresh solutions for each experiment. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: I am seeing a decrease in the activity of my this compound stock solution. What could be the cause?
A decrease in activity can be attributed to several factors, including:
-
Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.
-
Solvent Incompatibility: The solvent used to dissolve this compound may not be optimal for its stability, potentially leading to precipitation or degradation over time.
-
Exposure to Light or Air: Some compounds are sensitive to light (photodegradation) or oxygen (oxidation).
-
Contamination: Microbial or chemical contamination of the stock solution can affect its stability and activity.
Q3: How can I assess the stability of this compound under my experimental conditions?
To assess the stability of this compound, you can perform a time-course experiment where you incubate the compound under your specific experimental conditions (e.g., temperature, buffer composition, light exposure) and measure its concentration or activity at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Perform a stability check of this compound in your experimental buffer. |
| Precipitate observed in this compound stock solution. | Poor solubility or solvent evaporation. | Try a different solvent or a co-solvent system. Ensure the storage container is properly sealed. Briefly sonicate the solution to aid dissolution. |
| Change in color of this compound solution. | Oxidation or other chemical degradation. | Store the solution protected from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
Hypothetical Degradation Pathways and Mitigation
The following diagrams illustrate common degradation pathways for small molecule compounds. While not confirmed for this compound, they represent potential routes of degradation to consider.
Caption: Potential degradation pathways for a small molecule like this compound.
Experimental Workflow for Stability Assessment
The following workflow can be used to systematically assess the stability of this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
Hypothetical Stability Data
The following table presents example data from a stability study.
| Time (hours) | Temperature (°C) | % this compound Remaining (in Buffer A) | % this compound Remaining (in Buffer B) |
| 0 | 37 | 100 | 100 |
| 1 | 37 | 98.5 | 99.1 |
| 4 | 37 | 92.3 | 96.8 |
| 8 | 37 | 85.1 | 94.2 |
| 24 | 37 | 65.7 | 88.5 |
Detailed Experimental Protocol: this compound Stability Assessment in Aqueous Buffer
Objective: To determine the stability of this compound in a specified aqueous buffer over a 24-hour period at a controlled temperature.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution into the desired aqueous buffer to the final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the working solution into separate microcentrifuge tubes for each time point (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately process the T=0 sample as described in step 4.
-
Place the remaining tubes in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Sample Analysis:
-
At each designated time point, remove the corresponding tube from the incubator.
-
If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Adjusting LUF5771 incubation time for optimal receptor modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of LUF5771 for effective receptor modulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule allosteric modulator.[1] It functions as an inhibitor of the recombinant luteinizing hormone (recLH) receptor. Notably, at higher concentrations, it can also act as a partial agonist, demonstrating low-efficacy activation of the LH receptor.[1] Its mechanism is concentration-dependent, and it is believed to bind within the seven-transmembrane domain of the receptor.[1]
Q2: Why is optimizing the incubation time for this compound critical?
A2: Optimizing incubation time is crucial for achieving reproducible and meaningful results. Insufficient incubation may lead to incomplete binding and an underestimation of this compound's potency and efficacy. Conversely, excessively long incubation times can lead to receptor desensitization, internalization, or potential cytotoxicity, all of which can confound experimental outcomes. A time-course experiment is essential to determine the optimal equilibrium time for this compound's effect.
Q3: What are the initial recommended concentrations and incubation times for this compound in a new assay?
A3: As a starting point, it is recommended to perform a time-course experiment with a concentration range of this compound, for example, from 1 µM to 10 µM.[1] A broad time range, such as 15 minutes to 24 hours, should be evaluated to identify the point of maximal and stable receptor modulation.
Q4: How can I determine if my chosen incubation time is optimal?
A4: The optimal incubation time is typically the point at which the modulatory effect of this compound reaches a stable plateau. This can be determined by performing a time-course experiment and measuring the desired downstream signaling event (e.g., cAMP accumulation, β-arrestin recruitment, or radioligand dissociation). The ideal time point will show a consistent effect over a reasonable duration, indicating that equilibrium has been reached without significant receptor desensitization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | 1. Insufficient Incubation Time: this compound may not have reached binding equilibrium with the receptor. 2. Suboptimal this compound Concentration: The concentration used may be too low to elicit a measurable response. 3. Cell Health Issues: Poor cell viability or low receptor expression can diminish the response. | 1. Perform a Time-Course Experiment: Incubate cells with this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr) to identify the optimal time point. 2. Test a Wider Concentration Range: Use a dose-response curve with concentrations ranging from nanomolar to micromolar to determine the EC50/IC50. 3. Verify Cell Viability and Receptor Expression: Check cell health using a viability assay (e.g., Trypan Blue, MTT). Confirm receptor expression via Western blot, qPCR, or flow cytometry. |
| High variability between replicate wells | 1. Inconsistent Incubation Times: Minor differences in the timing of compound addition or assay termination can lead to variability. 2. Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect binding kinetics. 3. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in cell number or compound concentration. | 1. Standardize Assay Workflow: Use multichannel pipettes or automated liquid handlers to ensure simultaneous addition and termination of reactions. 2. Ensure Uniform Temperature: Use a calibrated incubator and allow plates to equilibrate to the correct temperature before starting the experiment. 3. Practice Good Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all reagents. |
| Effect of this compound decreases at longer incubation times | 1. Receptor Desensitization/Internalization: Prolonged exposure to a modulator can lead to the uncoupling of the receptor from its signaling pathway or its removal from the cell surface. 2. Compound Degradation: this compound may not be stable in the assay medium over extended periods. 3. Cytotoxicity: At higher concentrations and longer incubation times, this compound may induce cell death. | 1. Select an Earlier Time Point: Choose an incubation time from the plateau phase of the time-course experiment before the effect begins to decline. 2. Assess Compound Stability: The stability of this compound in your specific assay medium can be evaluated using analytical methods like HPLC-MS. 3. Perform a Cytotoxicity Assay: Evaluate the effect of this compound on cell viability at various concentrations and incubation times. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation).
Materials:
-
Cells expressing the target receptor (e.g., LH receptor)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Assay-specific reagents (e.g., cAMP assay kit)
-
96-well microplate
-
Multichannel pipette
-
Calibrated incubator
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Incubation: At staggered start times, add the this compound dilutions and vehicle control to the respective wells. This will allow for the termination of all incubations at the same time.
-
Incubation: Incubate the plate at 37°C for the predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr).
-
Assay Termination and Signal Detection: At the end of the incubation period, terminate the reaction and measure the downstream signal according to the manufacturer's protocol for your specific assay (e.g., cAMP assay).
-
Data Analysis: Plot the measured signal against the incubation time for each this compound concentration. The optimal incubation time is the point at which the signal reaches a stable plateau.
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Once the optimal incubation time is determined, this protocol can be used to assess the potency (EC50/IC50) of this compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare a wide range of this compound serial dilutions in assay buffer.
-
Incubation: Add the this compound dilutions to the cells and incubate for the predetermined optimal incubation time.
-
Signal Detection: Terminate the assay and measure the signal as before.
-
Data Analysis: Plot the signal against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Visualizations
Caption: this compound allosteric modulation of the LH receptor signaling pathway.
Caption: Workflow for optimizing this compound incubation time and determining potency.
Caption: Logical workflow for troubleshooting suboptimal this compound performance.
References
Validation & Comparative
A Comparative Guide to LUF5771 and Org 43553 as LH Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key small-molecule modulators of the Luteinizing Hormone (LH) receptor: LUF5771 and Org 43553. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide context for the development of new therapeutics targeting the LH receptor.
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G-protein coupled receptor (GPCR) crucial for reproductive function.[1] Its activation by endogenous ligands like LH and human chorionic gonadotropin (hCG) triggers a cascade of intracellular events, primarily mediated by the Gsα subunit leading to the production of cyclic AMP (cAMP).[2] This signaling pathway is essential for steroidogenesis in the gonads and for ovulation.[2] The development of small-molecule modulators targeting the LHCGR, such as the agonist Org 43553 and the inhibitor this compound, has opened new avenues for therapeutic intervention and for dissecting the receptor's complex signaling mechanisms.
Mechanism of Action at a Glance
Org 43553 is a potent, orally active, low-molecular-weight (LMW) agonist of the LH receptor.[3][4] It binds to an allosteric site within the transmembrane domain of the receptor, mimicking the action of the endogenous hormone LH. In contrast, this compound is a potent allosteric inhibitor of the LH receptor, acting on both the recombinant LH (recLH) and Org 43553. Interestingly, this compound also exhibits partial agonism at higher concentrations. Both compounds are believed to bind within the seven-transmembrane domain of the receptor.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters of this compound and Org 43553 based on available experimental data.
Table 1: Binding Affinity and Potency of Org 43553 at the LH Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| KD | 2.4 ± 0.4 nM | CHO-K1 | [3H]Org 43553 Saturation Binding | |
| Ki | 3.3 nM | CHO-K1 | [3H]Org 43553 Displacement | |
| EC50 (cAMP) | 1.7 nM | Engineered in vitro system | cAMP Accumulation | |
| EC50 (cAMP) | 3.7 nM | CHO-K1 | cAMP-mediated Luciferase | |
| EC50 (cAMP) | 4.7 nM | CHO | cAMP-mediated Luciferase |
Table 2: Pharmacological Properties of this compound at the LH Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 2.3 µM | CHO-K1 | [3H]Org 43553 Displacement | |
| EC50 (Partial Agonism) | 1.6 µM | CHO-K1 | cAMP-mediated Luciferase | |
| Efficacy (Partial Agonism) | 31 ± 4% | CHO-K1 | cAMP Accumulation |
Signaling Pathways
The LH receptor is known to couple to multiple signaling pathways. The canonical pathway involves the activation of Gs protein, leading to adenylyl cyclase activation and cAMP production. However, evidence also suggests potential coupling to Gq/11 (leading to phospholipase C activation) and the recruitment of β-arrestins, which can mediate both receptor desensitization and G-protein-independent signaling.
Org 43553 appears to be a biased agonist, potently stimulating the cAMP pathway while being a weak activator of the phospholipase C (PLC) pathway. Furthermore, it has been shown to inhibit LH-induced PLC activation. Studies also indicate that Org 43553 is a very weak stimulator of β-arrestin recruitment. This compound, as an inhibitor, would be expected to block all downstream signaling pathways initiated by an agonist. Its partial agonist activity is observed through the cAMP pathway. The differential effects of these modulators on various signaling branches are a critical area for ongoing research.
Caption: LH receptor signaling and points of modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize LH receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD or Ki) of a compound for the LH receptor.
1. Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human LH receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Saturation Binding (to determine KD of a radioligand like [3H]Org 43553):
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]Org 43553.
-
For each concentration, prepare parallel tubes with an excess of unlabeled Org 43553 to determine non-specific binding.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding and analyze the data using non-linear regression to determine KD and Bmax.
3. Competition Binding (to determine Ki of this compound):
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]Org 43553 (typically at its KD value).
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP.
1. Cell Culture and Plating:
-
Culture CHO-K1 cells expressing the human LH receptor (and often a cAMP-responsive reporter like luciferase) in appropriate media.
-
Seed the cells into 96-well or 384-well white, opaque plates and allow them to adhere overnight.
2. Agonist Mode (for Org 43553):
-
Wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of Org 43553 to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
3. Antagonist/Inhibitor Mode (for this compound):
-
Pre-incubate the cells with serial dilutions of this compound for a defined period.
-
Add a fixed concentration of an agonist (e.g., recLH or Org 43553 at its EC80) to all wells (except controls).
-
Incubate for a further 30-60 minutes at 37°C.
4. Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based reporter gene assays).
-
For reporter gene assays, measure the luciferase activity according to the manufacturer's protocol.
5. Data Analysis:
-
For agonist activity, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the inhibitor to determine the IC50.
β-Arrestin Recruitment Assay
This assay determines if receptor activation leads to the recruitment of β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.
1. Cell Line:
-
Use a cell line engineered for β-arrestin recruitment assays, such as those utilizing enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET). These cells co-express the LH receptor and a tagged β-arrestin.
2. Assay Procedure:
-
Plate the cells in the appropriate microplate format.
-
Add serial dilutions of the test compound (Org 43553 or this compound in the presence of an agonist).
-
Incubate for a period sufficient for β-arrestin recruitment to occur (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the assay kit manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) on a plate reader.
3. Data Analysis:
-
For agonists, calculate the fold-change in signal over baseline and plot against the log concentration to determine the EC50.
-
For inhibitors, determine the IC50 by measuring the reduction in the agonist-induced signal.
Logical and Functional Relationship
The interaction between an allosteric agonist like Org 43553 and an allosteric inhibitor/partial agonist like this compound at the same receptor is complex. They do not compete for the same binding site as the endogenous ligand (orthosteric site) but bind to distinct, allosteric sites within the transmembrane domain. Their interaction can be viewed as a modulation of the receptor's conformational state, which in turn affects its ability to activate downstream signaling pathways.
Caption: Functional relationship between modulators and receptor state.
Conclusion
This compound and Org 43553 represent two distinct classes of allosteric modulators of the LH receptor with different pharmacological profiles. Org 43553 is a potent, full agonist with a bias towards the Gs-cAMP pathway, making it a valuable tool for stimulating receptor activity in vitro and in vivo. This compound is an inhibitor of agonist-induced receptor activation but also possesses weak partial agonist activity on its own. This dual functionality makes it a complex but interesting tool for probing the allosteric regulation of the LH receptor. The choice between these compounds will depend on the specific research question, whether it is to activate the receptor, inhibit its function, or investigate the nuances of its allosteric modulation and biased signaling. This guide provides a foundational dataset and methodological overview to aid in these endeavors.
References
- 1. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LUF5771 and Classical GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of LUF5771 with other established Gonadotropin-Releasing Hormone (GnRH) antagonists. A key distinction in their mechanism of action is highlighted, as this compound represents a novel approach to modulating the hypothalamic-pituitary-gonadal (HPG) axis. This document synthesizes available preclinical data to offer an objective performance comparison, supported by experimental methodologies.
Executive Summary
This compound is a potent, small molecule that functions as an allosteric inhibitor of the Luteinizing Hormone (LH) receptor. This mechanism fundamentally differs from traditional GnRH antagonists, such as cetrorelix, ganirelix, degarelix, elagolix, and relugolix, which act as competitive antagonists at the GnRH receptor in the pituitary gland. While both this compound and GnRH antagonists aim to reduce LH-mediated physiological effects, their point of intervention in the HPG axis is distinct. This guide will elucidate these differences and present a comparative analysis of their efficacy based on available preclinical data.
Mechanism of Action: A Tale of Two Pathways
Classical GnRH antagonists competitively bind to GnRH receptors on the pituitary gland, thereby preventing the endogenous GnRH from stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This leads to a rapid and dose-dependent suppression of gonadotropins and, consequently, a reduction in gonadal steroid production (e.g., testosterone and estrogen).
In contrast, this compound acts downstream of the GnRH receptor, directly on the LH receptor. As an allosteric inhibitor, it binds to a site on the LH receptor distinct from the orthosteric binding site for LH. This binding modulates the receptor's function, inhibiting its activation by LH. Interestingly, at higher concentrations (10 µM), this compound has been observed to partially activate the LH receptor on its own, exhibiting low efficacy.
Unveiling the Allosteric Landscape of the Luteinizing Hormone Receptor: A Comparative Guide to LUF5771 and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the allosteric binding site of LUF5771 on the Luteinizing Hormone (LH) receptor. Through objective comparison with other known allosteric modulators, this document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological nuances of these compounds.
Executive Summary
The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While the orthosteric binding site for the endogenous ligand LH is well-characterized, the discovery of allosteric binding sites has opened new avenues for therapeutic intervention. Allosteric modulators offer the potential for greater specificity and a more nuanced control of receptor activity. This guide focuses on this compound, a novel allosteric modulator of the LH receptor, and compares its performance with other well-characterized positive and negative allosteric modulators. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to evaluate and potentially utilize these compounds in their own studies.
Comparative Performance of LH Receptor Allosteric Modulators
The following tables summarize the quantitative data for this compound and a selection of positive and negative allosteric modulators of the LH receptor. The data is compiled from various in vitro studies and presented for easy comparison of their binding affinities and functional efficacies.
Table 1: Binding Affinity of Allosteric Modulators for the LH Receptor
| Compound | Type | Cell Line | Radioligand | Binding Affinity (IC50/Ki) | Reference |
| This compound | Negative Allosteric Modulator / Partial Agonist | CHO-K1 | [3H]Org 43553 | IC50: 2.3 µM | [1] |
| Org 43553 | Positive Allosteric Modulator | CHO-K1 | [3H]Org 43553 | Ki: 3.3 nM | |
| Org41841 | Positive Allosteric Modulator / Partial Agonist | - | - | - | [2] |
| BAY-298 | Negative Allosteric Modulator | - | - | IC50: 96 nM (human LH), 23 nM (rat LH), 78 nM (cyno LH) | [3] |
| BAY-899 | Negative Allosteric Modulator | - | - | IC50: 185 nM (human LH), 46 nM (rat LH) | [4] |
Note: A lower IC50/Ki value indicates a higher binding affinity.
Table 2: Functional Efficacy of Allosteric Modulators on LH Receptor Signaling
| Compound | Type | Cell Line | Assay | Efficacy (EC50/IC50) | Maximal Response | Reference |
| This compound | Negative Allosteric Modulator / Partial Agonist | CHO-K1 | cAMP-mediated luciferase production | EC50: 1.6 µM | 31 ± 4% of maximal recLH response | [1] |
| Org 43553 | Positive Allosteric Modulator | CHO-K1 | cAMP-mediated luciferase production | EC50: 3.7 nM | - | |
| Org41841 | Positive Allosteric Modulator / Partial Agonist | - | Functional assays | EC50: 0.2 µM (LHCGR), 7.7 µM (TSHR) | Partial Agonist | |
| BAY-298 | Negative Allosteric Modulator | - | - | - | - | |
| BAY-899 | Negative Allosteric Modulator | - | - | - | - |
Note: EC50 represents the concentration for 50% of maximal agonistic effect. IC50 represents the concentration for 50% inhibition of a response.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the LH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human LH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand that binds to the allosteric site of the LH receptor (e.g., [3H]Org 43553).
-
Test Compound: The unlabeled allosteric modulator to be tested (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the LH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
A known amount of cell membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the LH receptor signaling pathway.
Materials:
-
Cells: A cell line stably expressing the human LH receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: The allosteric modulator to be tested.
-
Stimulating Agent (for antagonist assays): A known agonist of the LH receptor (e.g., recombinant LH or hCG).
-
Cell Culture Medium.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).
-
Lysis Buffer (if required by the kit).
-
Plate Reader: A microplate reader capable of detecting the signal generated by the cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the LH receptor-expressing cells into a 96-well plate and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Agonist Mode: Replace the cell culture medium with a serum-free medium containing increasing concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for a specific period (e.g., 15-30 minutes) before adding a fixed concentration of a stimulating agent (e.g., EC80 of LH).
-
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis (if necessary): If the cAMP assay kit requires cell lysis, add the provided lysis buffer to each well.
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-stimulated cAMP response against the log of the test compound concentration to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay is used to measure the activation of the Gq signaling pathway, which is an alternative pathway for the LH receptor, by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells: A cell line expressing the human LH receptor.
-
[3H]myo-inositol.
-
Test Compound and Stimulating Agent.
-
Stimulation Buffer: e.g., HBSS containing 20 mM HEPES and 10 mM LiCl.
-
Extraction Solution: e.g., 0.5 M HClO4.
-
Neutralization Solution: e.g., 1.5 M KOH, 60 mM HEPES.
-
Anion Exchange Columns.
-
Elution Buffers: A series of buffers with increasing salt concentrations to elute different inositol phosphate species.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Compound Treatment: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 accumulation). Then, add the test compound (for agonist mode) or pre-incubate with the test compound before adding a stimulating agent (for antagonist mode).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an extraction solution (e.g., perchloric acid) and incubating on ice.
-
Neutralization: Neutralize the extracts with a neutralization solution.
-
Chromatographic Separation: Apply the neutralized extracts to anion-exchange columns. Wash the columns and then elute the different inositol phosphate fractions (IP1, IP2, IP3) using elution buffers with increasing salt concentrations.
-
Quantification: Collect the eluates and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fold increase in inositol phosphate accumulation over the basal level for agonist activity or the percentage of inhibition of the agonist-stimulated response for antagonist activity.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
LH Receptor Signaling Pathway
Caption: LH Receptor Gs Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for cAMP Functional Assay
Caption: cAMP Functional Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Complement System: A Comparative Guide to C5aR2 Ligand Selectivity
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Its activation leads to the generation of the potent anaphylatoxin C5a, which exerts its effects through two G protein-coupled receptors (GPCRs): the classical C5a receptor (C5aR1 or CD88) and the more enigmatic C5a receptor 2 (C5aR2, C5L2, or GPR77). While C5aR1 is a canonical GPCR that triggers robust pro-inflammatory signaling, the function of C5aR2 is more complex and is thought to involve both pro- and anti-inflammatory activities, often through β-arrestin-mediated pathways.[1][2][3][4] The distinct signaling and functional outcomes of these two receptors make the development of selective ligands a key objective for therapeutic intervention in a range of inflammatory and autoimmune diseases.
This guide provides a comparative analysis of ligands targeting C5aR2, with a focus on their cross-reactivity with C5aR1. We present key experimental data, detailed protocols for relevant assays, and visualizations of the associated signaling pathways to aid researchers in the selection and application of these important research tools.
Ligand Selectivity Profile: C5aR2 vs. C5aR1
The development of C5aR2-selective ligands is crucial for dissecting its specific physiological roles. The table below summarizes the binding and functional characteristics of key ligands that have been investigated for their interaction with C5aR2 and C5aR1.
| Ligand | Type | Primary Target(s) | Key Findings | Reference |
| P32 | Peptide Agonist | C5aR2 | Functionally selective for C5aR2; induces β-arrestin 2 recruitment via C5aR2 but does not activate C5aR1-mediated ERK1/2 signaling. | [1] |
| P59 | Peptide Agonist | C5aR2 | Similar to P32, demonstrates functional selectivity for C5aR2 by selectively recruiting β-arrestin 2. | |
| PMX53 | Peptide Antagonist | C5aR1 | A well-characterized C5aR1 antagonist, often used as a tool to block C5aR1 signaling and isolate C5aR2 functions. | |
| Avacopan | Small Molecule Antagonist | C5aR1 | A non-peptide, allosteric antagonist of C5aR1. | |
| NDT9513727 | Small Molecule Antagonist | C5aR1 | Another non-peptide, allosteric antagonist of C5aR1 with a distinct binding pose from avacopan. |
Signaling Pathways
The differential signaling initiated by C5a binding to C5aR1 and C5aR2 is central to their distinct biological roles. The following diagrams illustrate the canonical signaling pathways associated with each receptor.
Experimental Protocols
The following are representative protocols for assays commonly used to assess the selectivity and functional activity of C5aR2 ligands.
β-Arrestin Recruitment Assay
This assay is fundamental for identifying ligands that selectively engage C5aR2, which is known to signal through β-arrestin.
Objective: To measure the ability of a test ligand to induce the recruitment of β-arrestin 2 to C5aR2.
Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). The receptor (C5aR2) is tagged with one component of the reporter system (e.g., a luciferase), and β-arrestin is tagged with the other (e.g., a fluorescent acceptor). Ligand-induced proximity of the receptor and β-arrestin results in a measurable signal.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and co-transfected with plasmids encoding for C5aR2 fused to a reporter tag (e.g., Rluc8) and β-arrestin 2 fused to a complementary tag (e.g., YFP).
-
Cell Plating: Transfected cells are plated into a white, clear-bottom 96-well plate.
-
Ligand Preparation: Test ligands (e.g., P32, P59) are serially diluted to a range of concentrations in assay buffer.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with assay buffer.
-
The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
The plate is incubated for a short period to allow for substrate equilibration.
-
The test ligand dilutions are added to the wells.
-
-
Signal Detection: The plate is read using a microplate reader capable of detecting the specific signals (e.g., luminescence and fluorescence for BRET). The ratio of the acceptor to donor signal is calculated.
-
Data Analysis: The data are normalized to the vehicle control and plotted as a dose-response curve to determine the potency (EC50) of the ligand.
ERK1/2 Phosphorylation Assay
This assay is used to assess the activation of the MAPK pathway, a hallmark of C5aR1 signaling, and to confirm the lack of such activity for a C5aR2-selective ligand.
Objective: To measure the phosphorylation of ERK1/2 in response to ligand stimulation.
Principle: This can be measured using various techniques, including Western blotting or cell-based ELISA.
Generalized Protocol (Cell-based ELISA):
-
Cell Culture and Stimulation: Cells expressing C5aR1 (and/or C5aR2) are serum-starved and then stimulated with the test ligand for a defined period.
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
ELISA:
-
The cell lysates are added to a microplate pre-coated with an antibody that captures total ERK1/2.
-
A second antibody, specific for the phosphorylated form of ERK1/2 and conjugated to an enzyme (e.g., HRP), is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated ERK1/2. Results are often expressed as a percentage of the response to a known C5aR1 agonist.
Conclusion
The study of C5aR2 has been hampered by a lack of selective pharmacological tools. However, the development of functionally selective ligands, such as the peptide agonists P32 and P59, represents a significant advancement in the field. These tools, when used in conjunction with well-characterized C5aR1 antagonists, allow for the precise dissection of C5aR2-mediated signaling and its role in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the complex biology of the C5a/C5aR2 axis and for the development of novel therapeutics targeting this system.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Neutraligands of C5a can potentially occlude the interaction of C5a with the complement receptors C5aR1 and C5aR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5771: A Comparative Guide to its Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor, with a key alternative, Org 43553. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies on the LH receptor.
Executive Summary
This compound is a potent, terphenyl-based allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor. While it primarily acts as an inhibitor, it also exhibits partial agonist activity at higher concentrations. In contrast, Org 43553, a thieno[2,3-d]pyrimidine derivative, is a well-characterized allosteric agonist of the LH receptor. This guide presents a side-by-side comparison of their binding affinities, functional activities, and selectivity profiles, supported by experimental data and detailed methodologies.
Data Presentation: this compound vs. Org 43553
The following table summarizes the key quantitative data for this compound and Org 43553, facilitating a direct comparison of their performance.
| Parameter | This compound | Org 43553 | Reference |
| Target | Luteinizing Hormone (LH) Receptor | Luteinizing Hormone (LH) Receptor | [1] |
| Mechanism of Action | Allosteric Inhibitor / Partial Agonist | Allosteric Agonist | [1][2] |
| Chemical Class | Terphenyl derivative | Thieno[2,3-d]pyrimidine derivative | [3] |
| Binding Affinity (Ki) for LH Receptor | Not explicitly reported, but potent inhibitor of [3H]Org 43553 binding | 3.3 nM | [2] |
| Functional Activity (LH Receptor) | - Increases dissociation of [3H]Org 43553 by 3.3-fold (at 10 µM)- Causes 2- to 3-fold lower potency of Org 43553 and LH- Partial activation (31±4%) at 10 µM | EC50 = 3.7 nM | |
| Selectivity (EC50) | Data not available | FSH Receptor: 110 nMTSH Receptor: > 3000 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Allosteric Modulators
This assay is designed to determine the binding affinity (Ki) of a test compound for the LH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human LH receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Radioligand: [3H]Org 43553
-
Test compounds: this compound and Org 43553
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of [3H]Org 43553 (e.g., at its Kd concentration) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Allosteric Modulators
This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) in response to an agonist, providing information on its functional activity as an agonist, antagonist, or allosteric modulator.
Materials:
-
HEK293 or CHO cells stably expressing the human LH receptor
-
Cell culture medium
-
Recombinant human LH (rhLH) or Org 43553 as the agonist
-
Test compounds: this compound
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist/Modulator Mode: Pre-incubate the cells with increasing concentrations of the test compound for a defined period (e.g., 30 minutes) before adding a fixed concentration (e.g., EC80) of the agonist (rhLH or Org 43553).
-
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 value.
-
Antagonist/Modulator Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50 value for inhibition or the potentiation of the agonist response.
-
Mandatory Visualizations
Signaling Pathway of the Luteinizing Hormone Receptor
References
Comparative Analysis of GPR84 Agonists: Synthetic Ligand 6-OAU vs. Endogenous Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic agonist 6-n-octylaminouracil (6-OAU) and the putative endogenous ligands, medium-chain fatty acids (MCFAs), for the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor primarily expressed in immune cells and is implicated in inflammatory processes. Understanding the similarities and differences between synthetic and endogenous ligands is crucial for the development of novel therapeutics targeting this receptor.
Quantitative Comparison of Ligand Potency
The following tables summarize the potency of 6-OAU and various MCFAs in activating GPR84, as determined by key in vitro assays.
Table 1: Potency in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (μM) |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9[1] |
| 3-hydroxy lauric acid (3-OH-C12) | 13[1] |
| 2-hydroxy capric acid (2-OH-C10) | 31[1] |
| 3-hydroxy capric acid (3-OH-C10) | 230[1] |
Table 2: Potency in cAMP Inhibition Assay
| Ligand | EC₅₀ (nM) | Relative Potency to Capric Acid |
| 6-OAU | 14[2] | 57x more potent |
| Capric Acid (C10) | ~798 | 1x |
Table 3: Potency in Chemotaxis Assay
| Ligand | Cell Type | EC₅₀ |
| 6-OAU | Human PMNs | 318 nM |
| 3-hydroxy lauric acid (3-OH-C12) | Human PMNs | 24.2 μM |
GPR84 Signaling Pathways
Activation of GPR84 by both synthetic and endogenous agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream of G protein activation, GPR84 activation has been shown to stimulate the phosphorylation of Akt and ERK, and promote the nuclear translocation of the p65 subunit of NF-κB, ultimately leading to the expression of pro-inflammatory mediators. Additionally, agonist binding can induce β-arrestin recruitment, leading to receptor internalization and desensitization.
GPR84 Signaling Pathway.
Experimental Workflows and Protocols
The characterization of GPR84 agonists typically involves a series of in vitro assays to determine their potency, efficacy, and downstream functional effects.
Experimental Workflow for GPR84 Agonist Characterization.
Detailed Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of Gαi/o proteins by an agonist binding to GPR84.
-
Methodology:
-
Membranes from cells expressing GPR84 (e.g., CHO-GPR84 or Sf9 cells) are prepared.
-
The membranes are incubated with the test compound (e.g., 6-OAU or MCFAs) in the presence of [³⁵S]GTPγS and unlabeled GDP.
-
Agonist binding to GPR84 promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of incorporated [³⁵S]GTPγS is quantified using a scintillation counter or a LEADseeker imaging system.
-
Dose-response curves are generated to determine the EC₅₀ value of the agonist.
-
2. cAMP Accumulation Assay
-
Objective: To quantify the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
-
Methodology:
-
Cells expressing GPR84 (e.g., GPR84-CHO cells) are cultured in a multi-well plate.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Concurrently, the cells are treated with varying concentrations of the GPR84 agonist.
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The reduction in forskolin-stimulated cAMP levels is used to generate a dose-response curve and calculate the EC₅₀ of the agonist.
-
3. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium upon GPR84 activation, typically in a system where the receptor is co-expressed with a promiscuous G protein like Gα16 or a chimeric Gαqi5 that couples to the calcium pathway.
-
Methodology:
-
Cells co-expressing GPR84 and a suitable G protein (e.g., HEK293/Gα16/GPR84) are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are then treated with the GPR84 agonist, and the change in fluorescence is monitored over time using a fluorescence plate reader (e.g., FLIPR).
-
The increase in fluorescence, corresponding to an increase in intracellular calcium, is used to determine agonist activity and potency.
-
4. Chemotaxis Assay
-
Objective: To assess the ability of a GPR84 agonist to induce directed migration of immune cells.
-
Methodology:
-
Immune cells expressing GPR84 (e.g., human polymorphonuclear leukocytes (PMNs) or differentiated U937 macrophage-like cells) are used.
-
A chemotaxis chamber with a porous membrane (e.g., a Transwell plate) is used.
-
The cells are placed in the upper chamber, and the test compound (agonist) is placed in the lower chamber.
-
The chamber is incubated to allow the cells to migrate through the pores towards the agonist.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
The chemotactic response is measured at various agonist concentrations to determine the EC₅₀.
-
5. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the activated GPR84, which is involved in receptor desensitization and internalization.
-
Methodology:
-
A cell line is engineered to express GPR84 fused to one component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.
-
Commonly used systems include β-galactosidase enzyme fragment complementation (EFC) or Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET).
-
Upon agonist stimulation, β-arrestin is recruited to GPR84, bringing the two reporter components into proximity and generating a measurable signal (e.g., light or fluorescence).
-
The signal is quantified to determine the extent of β-arrestin recruitment and the potency of the agonist in inducing this effect.
-
References
A Head-to-Head Comparison of LUF5771 and Other Small Molecule LH Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The luteinizing hormone (LH) receptor, a member of the G protein-coupled receptor superfamily, plays a pivotal role in reproductive physiology. Its dysregulation is implicated in various pathological conditions, making it a key target for therapeutic intervention. In recent years, the development of small molecule allosteric modulators targeting the LH receptor has gained significant traction, offering potential advantages over traditional peptide-based therapies. This guide provides a detailed head-to-head comparison of LUF5771, a terphenyl-based allosteric inhibitor, with other notable small molecule LH receptor inhibitors, focusing on their pharmacological properties and the experimental methodologies used for their characterization.
Overview of Compared Small Molecule LH Receptor Inhibitors
This comparison focuses on this compound and two tetrahydro-1,6-naphthyridine-based antagonists, BAY-298 and BAY-899. These compounds represent distinct chemical scaffolds and have been characterized as potent and selective inhibitors of the human LH receptor (hLHR).
-
This compound: A substituted terphenyl compound identified as the first class of low molecular weight allosteric inhibitors of the LH receptor. It acts as a negative allosteric modulator, inhibiting the receptor's activation by both the natural ligand (LH) and small molecule agonists.[1]
-
BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine derivatives that act as potent and selective antagonists of the LH receptor. These compounds have been shown to effectively reduce sex hormone levels in vivo.[2]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key pharmacological parameters for this compound, BAY-298, and BAY-899, providing a direct comparison of their binding affinity and functional inhibitory activity at the human LH receptor.
Table 1: Binding Affinity of Small Molecule LH Receptor Inhibitors
| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Radioligand Displacement | [3H]Org 43553 | CHO-K1 cells expressing hLHR | 180 ± 50 | - | [1] |
| BAY-298 | Radioligand Displacement | [3H]LHR Antagonist | HEK293 cells expressing hLHR | 0.93 | 2.1 | [2] |
| BAY-899 | Radioligand Displacement | [3H]LHR Antagonist | HEK293 cells expressing hLHR | 0.42 | 1.0 | [2] |
Table 2: Functional Inhibitory Activity of Small Molecule LH Receptor Inhibitors
| Compound | Assay Type | Stimulant | Cell Line | IC50 (nM) | Reference |
| This compound | cAMP-mediated luciferase activity | Org 43553 (10 nM) | CHO-K1 cells expressing hLHR | 230 ± 20 | |
| This compound | cAMP-mediated luciferase activity | recLH (70 nM) | CHO-K1 cells expressing hLHR | 2- to 3-fold potency shift | |
| BAY-298 | LH-induced cAMP accumulation | Human LH | HEK293 cells expressing hLHR | 2.8 | |
| BAY-899 | LH-induced cAMP accumulation | Human LH | HEK293 cells expressing hLHR | 1.1 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols used to characterize this compound, BAY-298, and BAY-899.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of the compounds for the human LH receptor.
Protocol for this compound (Displacement of [3H]Org 43553):
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes (10 µg of protein) were incubated in a total volume of 100 µL of binding buffer (50 mM Tris-HCl, pH 7.4) containing 0.5 nM [3H]Org 43553 and varying concentrations of this compound.
-
Incubation: The reaction mixture was incubated for 2 hours at room temperature.
-
Termination and Filtration: The incubation was terminated by rapid filtration over a GF/C filter plate, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. IC50 values were calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Protocol for BAY-298 and BAY-899 (Displacement of a [3H]LHR Antagonist):
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human LH receptor were used to prepare membranes.
-
Binding Reaction: Membranes were incubated with a fixed concentration of a proprietary [3H]-labeled LH receptor antagonist and a range of concentrations of the test compounds (BAY-298 or BAY-899).
-
Incubation, Filtration, and Quantification: Similar procedures to the this compound protocol were followed.
-
Data Analysis: IC50 values were determined by nonlinear regression analysis of the displacement curves. Ki values were calculated from the IC50 values.
Functional Assays (cAMP Accumulation)
Objective: To assess the functional inhibitory activity of the compounds by measuring their ability to block agonist-induced cyclic adenosine monophosphate (cAMP) production.
Protocol for this compound (cAMP-mediated luciferase activity):
-
Cell Culture: CHO-K1 cells co-expressing the human LH receptor and a cAMP response element (CRE)-luciferase reporter gene were used.
-
Assay Procedure: Cells were incubated with a fixed concentration of an agonist (either the small molecule agonist Org 43553 or recombinant human LH) in the presence of varying concentrations of this compound.
-
Incubation: The incubation was carried out for a specified period to allow for cAMP production and subsequent luciferase expression.
-
Luminescence Measurement: Luciferase activity was measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: IC50 values were determined from the concentration-inhibition curves. For inhibition of recLH, the effect was quantified as a fold-shift in the agonist's potency.
Protocol for BAY-298 and BAY-899 (LH-induced cAMP accumulation):
-
Cell Culture: HEK293 cells expressing the human LH receptor were plated in 96-well plates.
-
Assay Procedure: Cells were pre-incubated with various concentrations of the antagonist (BAY-298 or BAY-899) for 15 minutes. Subsequently, a fixed concentration of human LH (hLH) was added.
-
Incubation: The cells were incubated for 30 minutes at 37°C.
-
cAMP Quantification: The intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., HTRF-based).
-
Data Analysis: IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: LH Receptor Signaling Pathway and Point of Inhibition.
Caption: Workflow for Radioligand Displacement Binding Assay.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and the newer tetrahydro-1,6-naphthyridine-based LH receptor antagonists, BAY-298 and BAY-899. The quantitative data presented in the tables clearly indicate that BAY-298 and BAY-899 exhibit significantly higher binding affinity and functional inhibitory potency compared to this compound. The detailed experimental protocols provide a framework for researchers to design and execute comparable studies for novel LH receptor inhibitors. The provided diagrams offer a visual summary of the underlying biological pathway and experimental procedures, facilitating a deeper understanding of the drug discovery process for this important therapeutic target. This information is intended to aid researchers in the selection of appropriate tool compounds for their studies and to guide the development of next-generation small molecule LH receptor inhibitors.
References
Validating the Inhibitory Effect of LUF5771 on the Luteinizing Hormone Receptor in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of LUF5771, a small molecule modulator of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), with another allosteric modulator, Org 43553. The information presented is based on available experimental data to assist researchers in evaluating this compound for their studies.
Introduction to this compound and the Luteinizing Hormone Receptor
This compound is a potent, allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1][2] It is a small molecule that binds to a site on the receptor distinct from the binding site of the endogenous ligand, luteinizing hormone (LH). The Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) predominantly expressed in the gonads and is crucial for reproductive function. Upon activation by LH, the receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental in processes such as steroidogenesis and ovulation. Allosteric modulators like this compound offer the potential for more nuanced control of receptor activity compared to traditional orthosteric ligands. Interestingly, this compound not only acts as an inhibitor but has also been shown to partially activate the LH receptor at higher concentrations.[1][2]
Comparative Performance of this compound and Org 43553
While direct, head-to-head comparative studies of the inhibitory effects of this compound and other specific inhibitors in the same cell line are limited in the public domain, we can compare the available data for this compound with that of Org 43553, another well-characterized allosteric modulator of the LHCGR. It is important to note that Org 43553 is primarily characterized as an agonist, but its allosteric nature and interaction with the same receptor make it a relevant compound for contextual comparison.
Table 1: Quantitative Data on this compound and Org 43553 Activity on the Human LH Receptor
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO-K1 (expressing hLHCGR) | Radioligand Displacement ([³H]Org 43553) | IC50 | 2.3 µM | [1] |
| This compound | CHO-K1 (expressing hLHCGR) | cAMP-mediated Luciferase Production (Agonist activity) | EC50 | 1.6 µM | |
| Org 43553 | CHO-K1 (expressing hLHCGR) | Radioligand Binding ([³H]Org 43553) | K_D | 2.4 ± 0.4 nM | |
| Org 43553 | CHO-K1 (expressing hLHCGR) | cAMP-induced Luciferase Assay (Agonist activity) | EC50 | 3.7 nM | |
| Org 43553 | HEK293 (expressing hLHCGR) | Inhibition of LH-induced PLC activation | IC50 | ~10 nM |
Note: The data for this compound and Org 43553 are from different sources and are not from a direct comparative study. The IC50 for this compound reflects its ability to displace another allosteric modulator, while its EC50 indicates its partial agonist activity. Org 43553 is a potent agonist of the cAMP pathway, but can act as an inhibitor of the phospholipase C (PLC) pathway.
Signaling Pathway and Experimental Workflow
To validate the inhibitory effect of this compound, it is crucial to understand the signaling pathway of the LH receptor and the experimental workflow for its assessment.
Caption: Luteinizing Hormone Receptor Signaling Pathway.
The diagram above illustrates the canonical signaling pathway of the Luteinizing Hormone Receptor (LHCGR). Luteinizing Hormone (LH) binds to the extracellular domain of the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This compound, as an allosteric inhibitor, binds to a different site on the receptor, modulating its conformation and thereby inhibiting this signaling cascade.
Caption: Workflow for assessing this compound's inhibitory effect.
Experimental Protocols
A crucial step in validating the inhibitory effect of this compound is a robust experimental protocol. A cell-based cAMP assay is the most direct method to quantify the inhibition of LH receptor signaling.
Protocol: Cell-Based cAMP Assay for this compound Inhibition
1. Cell Culture and Seeding:
- Culture a cell line stably or transiently expressing the human Luteinizing Hormone/Choriogonadotropin Receptor (hLHCGR), such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells, in appropriate growth medium.
- Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in a suitable assay buffer.
- Prepare a solution of recombinant human Luteinizing Hormone (rhLH) at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an inhibitor.
- Aspirate the growth medium from the cells and wash with assay buffer.
- Add the diluted this compound solutions to the respective wells.
- Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
- Add the rhLH solution to all wells except for the negative control.
- Incubate for another pre-determined time (e.g., 30-60 minutes) at 37°C.
3. cAMP Measurement:
- Lyse the cells according to the instructions of the chosen cAMP assay kit.
- Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other commercially available kits.
4. Data Analysis:
- Generate a dose-response curve by plotting the percentage of inhibition of the LH-induced cAMP response against the logarithm of the this compound concentration.
- Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LH-induced response, using a non-linear regression analysis.
Conclusion
References
Structural Showdown: How LUF5771's Binding to the Luteinizing Hormone Receptor Stacks Up Against Other Allosteric Modulators
For Immediate Release
A comprehensive analysis of the binding characteristics of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, reveals key structural insights when compared to other allosteric modulators. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals, highlighting the nuances of its interaction within the seven-transmembrane domain of this critical G protein-coupled receptor (GPCR).
The LH receptor, a key player in reproductive physiology, is a well-established target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the endogenous hormone-binding pocket, offer a promising avenue for fine-tuning receptor activity with potentially greater specificity and reduced side effects compared to traditional orthosteric ligands. This compound has emerged as a significant tool in studying the allosteric regulation of the LH receptor.
Comparative Analysis of Allosteric Modulator Binding
This compound is characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553.[1] Interestingly, at higher concentrations, this compound can also act as a partial agonist, inducing a submaximal receptor response.[1] This dual activity underscores the complex nature of its interaction with the LH receptor.
The binding site of this compound is presumed to be within the seven-transmembrane (7TM) domain of the LH receptor, a region commonly targeted by small molecule allosteric modulators of GPCRs.[1] This is in contrast to the large extracellular domain where the endogenous luteinizing hormone binds. While a definitive co-crystal structure of this compound bound to the LH receptor is not yet publicly available, homology models and site-directed mutagenesis studies of the LH receptor and other class A GPCRs provide a framework for understanding its binding mode.
The following table summarizes the available quantitative data for this compound in comparison to other notable allosteric modulators of the LH receptor, particularly Org 43553, a well-characterized low molecular weight agonist.
| Compound | Chemical Class | Reported Activity | Binding Site (Putative) | Quantitative Data |
| This compound | Terphenyl derivative | Allosteric inhibitor of recLH and Org 43553; Partial agonist at high concentrations[1] | Seven-transmembrane (7TM) domain[1] | Partially activates the LH receptor by 31±4% at 10 μM |
| Org 43553 | Thienopyrimidine derivative | Low molecular weight agonist | Seven-transmembrane (7TM) domain | EC50 = 3.7 nM (in vitro stimulation of human LH-R) |
| TP4/2 | Thieno[2,3-d]-pyrimidine derivative | Allosteric agonist | Transmembrane domain | Induces ovulation in vivo |
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of this compound and its interaction with the LH receptor signaling pathway, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Disposal of LUF5771: A Guide to Safe and Compliant Practices
It is important to note that a specific chemical entity identified as "LUF5771" did not yield precise disposal or safety data in initial searches. The following guide provides a comprehensive framework for the proper disposal of a hypothetical laboratory chemical, this compound, based on established best practices for chemical waste management. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) and adhere to their institution's and local regulatory guidelines for any chemical they handle.
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide offers a procedural, step-by-step approach to the disposal of the hypothetical chemical this compound, focusing on immediate safety and logistical considerations.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment of this compound is paramount. This involves identifying its physical, health, and environmental hazards.
Key Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling precautions, and disposal recommendations.
-
Identify Hazard Categories: Determine if this compound is classified as:
-
Hazardous Waste: Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Waste: Does not meet the criteria for hazardous waste.
-
-
Assess Potential for Mixed Waste: Determine if the waste is mixed with other substances, such as biological or radioactive materials, which may require specialized disposal procedures.
II. Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical like this compound.
III. General Chemical Waste Disposal Procedures
Based on the hazard assessment, follow the appropriate disposal route. The table below summarizes common disposal categories for laboratory chemicals.
| Waste Category | Description | General Disposal Procedure |
| General Hazardous Chemical Waste | Solvents, reagents, and reaction byproducts that are ignitable, corrosive, reactive, or toxic. | Collect in a designated, properly labeled, and sealed waste container. Ensure waste is segregated by compatibility. Arrange for disposal through the institution's environmental health and safety (EHS) office. |
| Acutely Toxic Waste | Chemicals with high acute toxicity. | Collect in a designated, clearly marked container. Follow specific institutional procedures for acutely toxic waste, which may include special packaging and labeling. |
| Contaminated Labware and PPE | Glassware, pipette tips, gloves, etc., contaminated with hazardous chemicals. | For grossly contaminated items, collect in a designated solid waste container lined with a plastic bag. For items with minimal contamination, follow institutional guidelines. |
| Empty Chemical Containers | Bottles and containers that previously held hazardous chemicals. | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the original label and dispose of the container according to institutional recycling or disposal policies. |
| Non-Hazardous Chemical Waste | Benign salts, buffers, and other chemicals deemed non-hazardous. | Disposal may be permitted via sanitary sewer or regular trash, but always verify with the institutional EHS office and local regulations. |
IV. Experimental Protocols for Waste Characterization
In cases where the hazards of a chemical waste stream are unknown, analytical testing may be required to properly characterize it for disposal.
Example Protocol: pH Testing for Corrosivity
-
Objective: To determine if a liquid waste stream is corrosive by measuring its pH.
-
Materials: pH meter or pH indicator strips, personal protective equipment (gloves, safety glasses).
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Carefully collect a representative sample of the waste.
-
Immerse the pH probe or indicator strip in the sample.
-
Record the pH reading. A pH of ≤ 2 or ≥ 12.5 typically indicates a corrosive hazardous waste.
-
Disclaimer: This information is intended as a general guide. Always prioritize the specific guidance provided in the Safety Data Sheet for any chemical and strictly adhere to the waste disposal procedures established by your institution and local regulatory agencies.
Essential Safety and Handling Protocols for LUF5771
This document provides crucial safety and logistical guidance for the handling and disposal of the novel compound LUF5771. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. Adherence to these protocols is mandatory for all individuals involved in the research and development of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Engineering controls, such as fume hoods, should always be the first line of defense, with PPE serving as a critical secondary barrier.[1] All personnel must be trained in the proper use and limitations of their PPE.[2]
Table 1: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or particle generation.[1][3] | To protect against eye and face hazards from flying particles, molten metal, liquid chemicals, acids or caustic liquids, chemical gases or vapors.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or as determined by chemical compatibility testing). Double gloving is recommended. | To prevent skin contact with the chemical. The specific glove material should be selected based on its resistance to this compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities of this compound. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases may be required, based on a risk assessment of the specific procedure and the compound's volatility. | To prevent inhalation of hazardous vapors or aerosols. The need for respiratory protection should be determined by a qualified safety professional. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.
-
Handling: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Hygiene: Never eat, drink, or apply cosmetics in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow the institution's established emergency response procedures.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention for any exposure.
-
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
